Product packaging for Kaempferol 3-gentiobioside(Cat. No.:CAS No. 22149-35-5)

Kaempferol 3-gentiobioside

Cat. No.: B150290
CAS No.: 22149-35-5
M. Wt: 610.5 g/mol
InChI Key: BITPRCODIALMOV-DEFKTLOSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kaempferol 3-beta-gentiobioside is a kaempferol O-glucoside in which the hydroxy hydrogen at position 3 of kaempferol has been replaced by a gentiobiosyl group. It has a role as a Brassica napus metabolite. It is a disaccharide derivative, a kaempferol O-glucoside and a trihydroxyflavone. It is functionally related to a gentiobiose.
Kaempferol 3-gentiobioside has been reported in Meconopsis grandis, Glycine max, and other organisms with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30O16 B150290 Kaempferol 3-gentiobioside CAS No. 22149-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-8-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-12(31)5-11(30)6-13(16)40-24(25)9-1-3-10(29)4-2-9/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15-,17-,18-,20+,21+,22-,23-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITPRCODIALMOV-DEFKTLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309020
Record name Kaempferol 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22149-35-5
Record name Kaempferol 3-O-gentiobioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22149-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kaempferol 3-O-gentiobioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Kaempferol 3-gentiobioside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside, a class of secondary metabolites widely distributed in the plant kingdom. This document provides an in-depth technical overview of its primary natural sources, distribution within plant tissues, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the biosynthetic pathway leading to its formation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the therapeutic potential and applications of this bioactive compound.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, with notable concentrations found in the Fabaceae (legume) family. The distribution of this compound can vary significantly between different plant parts and is influenced by factors such as the developmental stage of the plant.

Quantitative Data Summary

The following table summarizes the quantitative data available for this compound in various plant sources. It is important to note that the concentration of this phytochemical can be influenced by geographical location, climate, and harvesting time.

Plant SpeciesFamilyPlant PartConcentration (% Dry Weight)Reference
Cassia alata (L.) Roxb.FabaceaeMature Leaves2.0 - 5.0%[1]
Cassia alata (L.) Roxb.FabaceaeJuvenile Leaves1.0 - 4.0%[1]
Cassia alata (L.) Roxb.FabaceaeSeedsNot Detected[1]

Qualitative Occurrences:

  • Glycine max (Soybean)[2]

  • Meconopsis grandis[2]

  • Ginkgo biloba

  • Various species of ferns, including Asplenium nidus.

Biosynthesis of this compound

The biosynthesis of this compound follows the general flavonoid pathway, beginning with the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the kaempferol aglycone, which is then glycosylated to yield this compound. The final step involves the transfer of a gentiobiose moiety from a sugar donor, such as UDP-gentiobiose, to the 3-hydroxyl group of kaempferol, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).

Kaempferol_3_gentiobioside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS K3G This compound Kaempferol->K3G UGT UDP_Gentiobiose UDP-Gentiobiose UDP_Gentiobiose->K3G

Biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is a general method for the extraction and isolation of kaempferol glycosides from plant material and can be adapted for this compound.

Materials:

  • Dried and powdered plant material

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Silica gel for column chromatography (60-120 mesh)

  • Sephadex LH-20

  • Rotary evaporator

  • Freeze dryer

Procedure:

  • Extraction:

    • Macerate the dried, powdered plant material with 80% aqueous methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water and partition successively with n-hexane and ethyl acetate.

    • The ethyl acetate fraction is expected to be enriched with flavonoid glycosides. Concentrate this fraction to dryness.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of chloroform and methanol (e.g., 95:5, 90:10, 85:15, v/v).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:acetic acid:water, 100:11:11:27, v/v/v/v).

    • Combine fractions showing similar TLC profiles.

  • Purification:

    • Further purify the combined fractions containing this compound using Sephadex LH-20 column chromatography with methanol as the eluent.

    • The purified compound can be obtained by crystallization or freeze-drying.

Experimental_Workflow Plant_Material Dried Plant Material Extraction Maceration with 80% Methanol Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Column_Chromatography Silica Gel Column Chromatography EtOAc_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Monitoring Column_Chromatography->Fraction_Collection Purification Sephadex LH-20 Chromatography Fraction_Collection->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound

General workflow for extraction and isolation.
Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; followed by a re-equilibration period. The gradient should be optimized based on the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm or 350 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound in methanol. Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Solution: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Inject the sample solution and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion

This technical guide provides a comprehensive overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound. The provided protocols and data serve as a foundational resource for researchers to explore the potential of this flavonoid. Further research is warranted to quantify its presence in a wider range of plant species and to fully elucidate the specific enzymes involved in its biosynthesis. Such studies will be crucial for the sustainable sourcing and development of this compound for pharmaceutical and nutraceutical applications.

References

Unveiling Kaempferol 3-gentiobioside: A Technical Guide to Its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids, which are widely distributed throughout the plant kingdom. This technical guide provides an in-depth overview of the discovery of this compound in various plant sources, detailed methodologies for its isolation and purification, and an exploration of its interactions with key cellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Plant Sources and Quantitative Occurrence

This compound has been identified in a diverse range of plant species. The concentration of this compound can vary significantly depending on the plant part, developmental stage, and environmental conditions. Mature leaves of Senna alata (also known as Cassia alata) have been reported to contain the highest concentration of this metabolite.[1][2] Other notable plant sources include Glycine max (soybean), Helichrysum arenarium (dwarf everlast), Meconopsis grandis (Himalayan blue poppy), Breynia androgyna, Tribulus terrestris, and Asplenium nidus.[3]

Plant SpeciesPlant PartConcentration (% w/w)Reference
Senna alata (syn. Cassia alata)Mature Leaves2.0 - 5.0[1][2]
Senna alata (syn. Cassia alata)Juvenile Leaves1.0 - 4.0
Senna alata (syn. Cassia alata)Flower (Sepal and Petal)Detected
Senna alata (syn. Cassia alata)RachisDetected
Senna alata (syn. Cassia alata)StemDetected
Senna alata (syn. Cassia alata)SeedNot Detected

Experimental Protocols: Isolation and Purification

The isolation and purification of this compound from plant materials typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following is a generalized protocol compiled from various methodologies.

Extraction
  • Plant Material Preparation: Air-dry the desired plant material (e.g., leaves of Senna alata) at room temperature and grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material in 70% ethanol or methanol at room temperature for 48-72 hours. The solvent-to-sample ratio is typically 10:1 (v/w). The extraction process should be repeated multiple times (e.g., three times) to ensure exhaustive extraction.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol fractions).

Chromatographic Purification
  • Column Chromatography: The enriched fraction is subjected to column chromatography for further purification.

    • Stationary Phase: Silica gel (60-120 mesh) is commonly used.

    • Mobile Phase: A gradient elution system is typically employed. A common solvent system is a mixture of chloroform and methanol, with a gradually increasing proportion of methanol. Another option is a gradient of ethyl acetate in n-hexane.

  • Sephadex LH-20 Chromatography: For further purification and removal of pigments and other impurities, the fractions containing this compound can be passed through a Sephadex LH-20 column using methanol as the eluent.

  • Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the final step.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of acetonitrile in water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

    • Detection: UV detection at a wavelength of approximately 265 nm or 350 nm.

Structure Elucidation

The purified compound is identified and characterized using various spectroscopic techniques, including:

  • UV-Vis Spectroscopy: To determine the absorption maxima.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure.

Biological Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cellular processes such as proliferation, inflammation, and fibrosis.

TGF-β/ALK5/Smad Signaling Pathway

This compound has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It directly binds to the ATP-binding site of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5), thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the downstream signaling molecules, Smad2 and Smad3. As a result, the translocation of the Smad protein complex to the nucleus is blocked, leading to the downregulation of TGF-β target gene expression. This mechanism underlies the anti-fibrotic and anti-proliferative effects of this compound.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor II TGF-β Receptor II TGF-β->TGF-β Receptor II ALK5 (TGF-β Receptor I) ALK5 (TGF-β Receptor I) TGF-β Receptor II->ALK5 (TGF-β Receptor I) Activates Smad2/3 Smad2/3 ALK5 (TGF-β Receptor I)->Smad2/3 Phosphorylates p-Smad2/3 p-Smad2/3 Smad Complex p-Smad2/3 + Smad4 p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Regulates K3G Kaempferol 3-gentiobioside K3G->ALK5 (TGF-β Receptor I) Inhibits

Inhibition of the TGF-β/ALK5/Smad Signaling Pathway by this compound.
NOTCH Signaling Pathway

Recent studies have also implicated this compound in the modulation of the NOTCH signaling pathway. It has been shown to effectively target NOTCH1, a key receptor in this pathway. By inhibiting the activation of the NOTCH pathway, this compound can attenuate airway inflammation and mucus hypersecretion, suggesting its potential in treating allergic asthma. The precise molecular interactions are still under investigation, but it is believed to interfere with the downstream signaling cascade that leads to the expression of target genes like HES1.

NOTCH_pathway cluster_signaling_cell Signaling Cell cluster_receiving_cell_membrane Receiving Cell Membrane cluster_receiving_cell_cytoplasm Cytoplasm cluster_receiving_cell_nucleus Nucleus Delta/Serrate/Lag-2 (DSL) Ligand Delta/Serrate/Lag-2 (DSL) Ligand NOTCH1 Receptor NOTCH1 Receptor S2 Cleavage S2 Cleavage NOTCH1 Receptor->S2 Cleavage Undergoes γ-secretase γ-secretase S2 Cleavage->γ-secretase Substrate for NICD NOTCH Intracellular Domain (NICD) γ-secretase->NICD Releases CSL CSL NICD->CSL Translocates and binds Target Gene Expression (e.g., HES1) Target Gene Expression (e.g., HES1) CSL->Target Gene Expression (e.g., HES1) Activates K3G Kaempferol 3-gentiobioside K3G->NOTCH1 Receptor Inhibits DSL Ligand DSL Ligand DSL Ligand->NOTCH1 Receptor Binds

Inhibition of the NOTCH Signaling Pathway by this compound.

Experimental Workflow Visualization

The overall process for the discovery and isolation of this compound from plant sources can be visualized as a streamlined workflow.

experimental_workflow Plant Material\n(e.g., Senna alata leaves) Plant Material (e.g., Senna alata leaves) Grinding and Drying Grinding and Drying Plant Material\n(e.g., Senna alata leaves)->Grinding and Drying Solvent Extraction\n(e.g., 70% Ethanol) Solvent Extraction (e.g., 70% Ethanol) Grinding and Drying->Solvent Extraction\n(e.g., 70% Ethanol) Crude Extract Crude Extract Solvent Extraction\n(e.g., 70% Ethanol)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Polar Fraction\n(Enriched with Glycosides) Polar Fraction (Enriched with Glycosides) Solvent Partitioning->Polar Fraction\n(Enriched with Glycosides) Column Chromatography\n(Silica Gel) Column Chromatography (Silica Gel) Polar Fraction\n(Enriched with Glycosides)->Column Chromatography\n(Silica Gel) Semi-purified Fractions Semi-purified Fractions Column Chromatography\n(Silica Gel)->Semi-purified Fractions Sephadex LH-20\nChromatography Sephadex LH-20 Chromatography Semi-purified Fractions->Sephadex LH-20\nChromatography Purified Fractions Purified Fractions Sephadex LH-20\nChromatography->Purified Fractions Preparative HPLC Preparative HPLC Purified Fractions->Preparative HPLC Pure Kaempferol\n3-gentiobioside Pure Kaempferol 3-gentiobioside Preparative HPLC->Pure Kaempferol\n3-gentiobioside Structural Elucidation\n(NMR, MS, UV) Structural Elucidation (NMR, MS, UV) Pure Kaempferol\n3-gentiobioside->Structural Elucidation\n(NMR, MS, UV)

Experimental Workflow for the Isolation of this compound.

Conclusion

This compound represents a promising natural compound with well-defined mechanisms of action on critical cellular signaling pathways. This technical guide provides a comprehensive overview of its discovery in various plant sources, detailed protocols for its isolation and purification, and insights into its biological activities. The presented information, including the structured data tables and visual diagrams of experimental workflows and signaling pathways, is intended to facilitate further research and development of this compound as a potential therapeutic agent. As our understanding of this compound deepens, it is poised to become a significant molecule in the fields of phytochemistry and drug discovery.

References

The Flora's Blueprint: A Technical Guide to the Biosynthesis of Kaempferol 3-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside, is a subject of increasing interest within the scientific community due to its potential therapeutic properties. Found in a variety of plants, this complex molecule's biosynthesis is a multi-step enzymatic process.[1][2] This in-depth technical guide delineates the core biosynthesis pathway of this compound in flora, providing a detailed overview for researchers, scientists, and drug development professionals. The guide summarizes key enzymes, presents detailed experimental protocols for their characterization, and offers quantitative data to facilitate comparative analysis and further research.

Core Biosynthesis Pathway: From Phenylalanine to a Bioactive Glycoside

The journey from a simple amino acid to the complex this compound involves two major stages: the formation of the kaempferol aglycone and its subsequent glycosylation.

Phenylpropanoid Pathway: Crafting the Kaempferol Backbone

The biosynthesis of the kaempferol aglycone begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid pathway. This pathway is a fundamental route in plants for the synthesis of a wide array of secondary metabolites.

The key steps leading to kaempferol are:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of phenylalanine, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) .

  • Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) , forming p-coumaroyl-CoA.

  • Chalcone Synthesis: The central reaction in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone.

  • Isomerization to a Flavanone: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to form the flavanone, naringenin.

  • Hydroxylation to a Dihydroflavonol: Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to yield dihydrokaempferol.

  • Formation of the Flavonol: Finally, the introduction of a double bond between C2 and C3 of dihydrokaempferol by flavonol synthase (FLS) results in the formation of the kaempferol aglycone.

Sequential Glycosylation: The Genesis of this compound

The attachment of the gentiobioside moiety to the 3-hydroxyl group of kaempferol is a two-step process, each step being catalyzed by a specific UDP-glycosyltransferase (UGT). UGTs are a large family of enzymes that transfer a glycosyl group from a nucleotide sugar donor, typically UDP-glucose, to an acceptor molecule.

Step 1: Monoglucosylation of Kaempferol

The initial glycosylation event is the transfer of a single glucose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a flavonol 3-O-glucosyltransferase (EC 2.4.1.91) .[3] This enzyme specifically recognizes flavonols like kaempferol and utilizes UDP-glucose as the sugar donor to form kaempferol 3-O-glucoside.

Step 2: Formation of the Gentiobioside Linkage

The second and final step involves the addition of a second glucose molecule to the first, forming a β-1,6 glycosidic bond, which is characteristic of gentiobiose. This reaction is catalyzed by a flavonoid glucoside 1,6-glucosyltransferase . A well-characterized example of such an enzyme is CaUGT3, isolated from Catharanthus roseus.[4][5] This enzyme specifically recognizes the flavonoid 3-O-glucoside as its acceptor substrate and UDP-glucose as the donor, leading to the synthesis of kaempferol 3-O-gentiobioside.

Signaling Pathways and Experimental Workflows

To visualize the intricate processes involved in the biosynthesis and study of this compound, the following diagrams have been generated using the DOT language.

Biosynthesis_Pathway substance substance enzyme enzyme Phenylalanine Phenylalanine PAL_C4H_4CL PAL, C4H, 4CL Phenylalanine->PAL_C4H_4CL pCoumaroylCoA pCoumaroylCoA CHS CHS pCoumaroylCoA->CHS Naringenin_Chalcone Naringenin_Chalcone CHI CHI Naringenin_Chalcone->CHI Naringenin Naringenin F3H F3H Naringenin->F3H Dihydrokaempferol Dihydrokaempferol FLS FLS Dihydrokaempferol->FLS Kaempferol Kaempferol UGT1 Flavonol 3-O-glucosyltransferase Kaempferol->UGT1 Kaempferol_3_O_glucoside Kaempferol 3-O-glucoside UGT2 Flavonoid glucoside 1,6-glucosyltransferase Kaempferol_3_O_glucoside->UGT2 Kaempferol_3_gentiobioside Kaempferol 3-gentiobioside PAL_C4H_4CL->pCoumaroylCoA CHS->Naringenin_Chalcone CHI->Naringenin F3H->Dihydrokaempferol FLS->Kaempferol UGT1->Kaempferol_3_O_glucoside UGT2->Kaempferol_3_gentiobioside MalonylCoA MalonylCoA MalonylCoA->CHS UDP_Glucose1 UDP-Glucose UDP_Glucose1->UGT1 UDP_Glucose2 UDP-Glucose UDP_Glucose2->UGT2

Caption: Biosynthesis pathway of this compound.

Experimental_Workflow cluster_cloning Gene Cloning and Protein Expression cluster_assay Enzyme Assay and Product Analysis cluster_kinetics Kinetic Analysis Gene_Isolation Isolate UGT Gene (e.g., from cDNA library) Cloning Clone into Expression Vector Gene_Isolation->Cloning Transformation Transform into Expression Host (e.g., E. coli) Cloning->Transformation Protein_Expression Induce Protein Expression Transformation->Protein_Expression Purification Purify Recombinant UGT Protein Protein_Expression->Purification Reaction_Setup Set up Enzyme Reaction: - Purified UGT - Substrate (Kaempferol or K-3-O-g) - UDP-Glucose - Buffer Purification->Reaction_Setup Incubation Incubate at Optimal Temperature and pH Reaction_Setup->Incubation Quenching Stop Reaction (e.g., with acid) Incubation->Quenching Analysis Analyze Products (HPLC, LC-MS) Quenching->Analysis Vary_Substrate Vary Substrate Concentrations Analysis->Vary_Substrate Measure_Velocity Measure Initial Reaction Velocities Vary_Substrate->Measure_Velocity Plot_Data Plot Data (e.g., Michaelis-Menten) Measure_Velocity->Plot_Data Calculate_Parameters Calculate Km, Vmax, kcat Plot_Data->Calculate_Parameters

Caption: Experimental workflow for UGT characterization.

Experimental Protocols

The characterization of the enzymes involved in this compound biosynthesis is crucial for understanding their function and for potential bioengineering applications. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression and Purification of UGTs
  • Gene Isolation and Cloning: The open reading frame (ORF) of the target UGT gene is amplified from a cDNA library of the plant of interest using gene-specific primers. The amplified product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes a tag (e.g., His-tag) for purification.

  • Transformation and Expression: The expression vector is transformed into a suitable host, typically E. coli strain BL21(DE3). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

  • Protein Purification: Cells are harvested by centrifugation and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography, such as Ni-NTA affinity chromatography for His-tagged proteins. The purity and size of the protein are confirmed by SDS-PAGE.

Protocol 2: In Vitro Enzyme Assay for Flavonol 3-O-Glucosyltransferase
  • Reaction Mixture: A typical reaction mixture (total volume of 100-200 µL) contains:

    • Purified recombinant flavonol 3-O-glucosyltransferase (1-5 µg)

    • Kaempferol (acceptor substrate), typically 50-100 µM dissolved in a small amount of DMSO.

    • UDP-glucose (sugar donor), typically 1-2 mM.

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5-8.0).

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: The reaction is stopped by adding an equal volume of an acidic solution (e.g., 5% HCl or 10% acetic acid).

  • Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product, kaempferol 3-O-glucoside.

Protocol 3: In Vitro Enzyme Assay for Flavonoid Glucoside 1,6-Glucosyltransferase
  • Reaction Mixture: The setup is similar to the first glycosylation step, with the key difference being the acceptor substrate:

    • Purified recombinant flavonoid glucoside 1,6-glucosyltransferase (e.g., CaUGT3)

    • Kaempferol 3-O-glucoside (acceptor substrate)

    • UDP-glucose (sugar donor)

    • Reaction buffer

  • Incubation and Termination: The incubation and termination procedures are the same as described in Protocol 2.

  • Product Analysis: The formation of this compound is monitored and quantified using HPLC or LC-MS. The product can be identified by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation using techniques like NMR.

Protocol 4: HPLC Analysis of Reaction Products
  • Chromatographic System: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents, such as:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).

    • Solvent B: Acetonitrile or methanol with a small amount of acid.

  • Detection: Flavonoids are detected using a UV-Vis detector, typically at a wavelength of around 350 nm. A mass spectrometer can be coupled to the HPLC system for mass identification of the products.

  • Quantification: The concentration of the product is determined by comparing the peak area to a standard curve generated with a known concentration of the authentic compound.

Quantitative Data

The following tables summarize representative kinetic parameters for the enzymes involved in the biosynthesis of kaempferol glycosides. It is important to note that these values can vary depending on the specific enzyme source and experimental conditions.

Table 1: Kinetic Parameters of Flavonol 3-O-Glucosyltransferases

Enzyme SourceSubstrateKm (µM)Vmax (nmol/mg/min)kcat (s-1)kcat/Km (s-1µM-1)Reference
Vitis vinifera (VvGT1)Kaempferol150 ± 20-0.030.0002
Freesia hybrida (Fh3GT1)Kaempferol28.3 ± 2.1-0.520.018
Rubus chingii (RchUGT169)Kaempferol517.9 ± 7.264.15 ± 0.87 (mmol/L·µg·min)5.38 x 10-31.04 x 10-5

Table 2: Kinetic Parameters of a Flavonoid Glucoside 1,6-Glucosyltransferase (CaUGT3 from Catharanthus roseus)

Substrate (Flavonoid 3-O-glucoside)Km (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
Quercetin 3-O-glucoside83 ± 50.29 ± 0.010.0035

Conclusion

The biosynthesis of this compound is a precisely regulated enzymatic cascade that builds upon the central phenylpropanoid pathway. The final, defining steps are catalyzed by a sequence of two distinct UDP-glycosyltransferases. Understanding this pathway at a molecular and biochemical level is paramount for researchers aiming to harness the potential of this bioactive compound. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the enzymology of flavonoid biosynthesis and for the development of metabolic engineering strategies to enhance the production of valuable natural products like this compound.

References

Initial Biological Activity Screening of Kaempferol 3-gentiobioside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside found in a variety of plant species. As a derivative of the well-studied flavonol kaempferol, it has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, summarizing key findings, detailing experimental methodologies, and illustrating relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Quantitative Biological Activity Data

The initial screening of this compound has revealed a range of biological activities. The following tables summarize the available quantitative data. It is important to note that for some assays, data for the specific 3-gentiobioside derivative is limited. In such cases, data for the aglycone (Kaempferol) or other closely related glycosides are provided for comparative purposes and are clearly indicated.

Activity Assay Test System IC₅₀ / Result Reference Compound IC₅₀ / Result (Reference)
Antidiabetic α-Glucosidase InhibitionIn vitro50.0 µMAcarboseNot specified in source
Anticancer ALK5 InhibitionIn vitro (Luciferase reporter assay)Potent inhibitor--
Anti-inflammatory Attenuation of Airway InflammationOVA-induced mouse modelDose-dependent reduction in pro-inflammatory cytokines--

Table 1.1: Antioxidant Activity of Kaempferol and Related Glycosides (for comparative purposes)

Compound Assay IC₅₀ (µg/mL)
KaempferolDPPH Radical Scavenging3.70 ± 0.15[1]
Kaempferol-3-O-rutinosideDPPH Radical Scavenging83.57 ± 1.28[2]
KaempferolABTS Radical Scavenging3.70 ± 0.15[1]

Table 1.2: Cytotoxicity of Kaempferol against Various Cancer Cell Lines (for comparative purposes)

Compound Cell Line Assay IC₅₀
KaempferolA549 (Lung Carcinoma)MTT35.80 ± 0.4 µg/mL[3]
KaempferolMCF-7 (Breast Adenocarcinoma)MTT90.28 ± 4.2 µg/mL[3]
KaempferolHeLa (Cervical Adenocarcinoma)Not SpecifiedPotent activity reported

Table 1.3: Antimicrobial Activity of Kaempferol and Related Glycosides (for comparative purposes)

Compound Microorganism Assay MIC
KaempferolStaphylococcus aureusBroth Microdilution≥512 μg/mL (no direct antibacterial activity, but inhibits biofilm formation)
KaempferolColistin-Resistant Gram-Negative BacteriaBroth Microdilution≥512 μg/mL
KaempferolCandida albicansBroth Microdilution32-128 µg/mL

Key Biological Activities and Signaling Pathways

Anticancer Activity: Inhibition of the TGF-β/ALK5/Smad Signaling Pathway

This compound has been identified as a potent inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Overactivation of the TGF-β/ALK5/Smad signaling pathway is implicated in the progression of various cancers. By directly binding to the ATP-binding site of ALK5, this compound inhibits the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4. This blockade of the signaling cascade leads to reduced cell proliferation, migration, and invasion of tumor cells.

TGF_beta_ALK5_Smad_Pathway TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Activates p_ALK5 p-ALK5 ALK5->p_ALK5 Phosphorylation K3G This compound K3G->ALK5 Inhibits Smad2 Smad2 p_ALK5->Smad2 Phosphorylates p_Smad2 p-Smad2 Smad2->p_Smad2 Smad_complex p-Smad2/Smad4 Complex p_Smad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Transcription Gene Transcription (Proliferation, Migration, Invasion) Smad_complex->Transcription Regulates NOTCH_Signaling_Pathway Ligand DSL Ligand (e.g., Delta, Jagged) Notch_Receptor NOTCH Receptor (e.g., NOTCH1) Ligand->Notch_Receptor Binds S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates Transcription_Complex NICD/CSL/MAM Complex NICD->Transcription_Complex K3G This compound K3G->Notch_Receptor Inhibits CSL CSL MAM MAM CSL->Transcription_Complex MAM->Transcription_Complex Target_Genes Target Gene Expression (Inflammatory Cytokines, Mucins) Transcription_Complex->Target_Genes Activates DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_sample Prepare serial dilutions of This compound (and standard, e.g., Ascorbic Acid) in methanol start->prep_sample mix Mix 1 mL of each sample dilution with 1 mL of DPPH solution prep_dpph->mix prep_sample->mix incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm using a spectrophotometer incubate->measure calculate Calculate % inhibition and IC₅₀ value measure->calculate end End calculate->end MTT_Assay_Workflow start Start seed_cells Seed cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate and incubate for 24h start->seed_cells treat_cells Treat cells with various concentrations of This compound and incubate for 24-72h seed_cells->treat_cells add_mtt Add MTT solution (5 mg/mL) to each well and incubate for 4h treat_cells->add_mtt solubilize Remove medium and add DMSO to dissolve formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm using a microplate reader solubilize->measure calculate Calculate % cell viability and IC₅₀ value measure->calculate end End calculate->end MIC_Assay_Workflow start Start prep_sample Prepare serial two-fold dilutions of This compound in broth medium in a 96-well plate start->prep_sample prep_inoculum Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) start->prep_inoculum inoculate Inoculate each well with the microbial suspension prep_sample->inoculate prep_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24h inoculate->incubate observe Visually inspect for turbidity or measure absorbance incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic end End determine_mic->end

References

Kaempferol 3-Gentiobioside: A Comprehensive Technical Guide to its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kaempferol 3-gentiobioside, a flavonoid glycoside found in a variety of plants, is a significant secondary metabolite with a range of biological activities. This technical guide provides an in-depth exploration of its biosynthesis, its role in plant defense mechanisms, and its potential therapeutic applications. Detailed experimental protocols for extraction, quantification, and bioactivity assessment are presented, alongside quantitative data and visual representations of key pathways to serve as a comprehensive resource for the scientific community.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Flavonoids, a major class of secondary metabolites, are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and other health-promoting properties. This compound is a glycosidic derivative of the flavonol kaempferol, where a gentiobiose sugar moiety is attached at the 3-hydroxyl position. This glycosylation enhances its solubility and stability within the plant. This document will delve into the multifaceted role of this compound as a plant secondary metabolite.

Chemical and Physical Properties

This compound is a complex molecule with the following key characteristics:

PropertyValue
Chemical Formula C27H30O16
Molecular Weight 610.52 g/mol
Class Flavonoid Glycoside (Flavonol)
Solubility Higher water solubility compared to its aglycone, kaempferol.
Appearance Typically a yellow, crystalline solid.

Biosynthesis of this compound

The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of the kaempferol aglycone. This is followed by a glycosylation step.

The core kaempferol structure is synthesized via the following key enzymatic steps:

  • Phenylalanine ammonia-lyase (PAL) , Cinnamate 4-hydroxylase (C4H) , and 4-Coumarate:CoA ligase (4CL) convert phenylalanine to 4-coumaroyl-CoA.

  • Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone isomerase (CHI) converts naringenin chalcone to naringenin.

  • Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonol synthase (FLS) introduces a double bond into dihydrokaempferol to yield kaempferol.

The final step in the formation of this compound is the attachment of a gentiobiose molecule to the 3-hydroxyl group of kaempferol. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT) .

This compound Biosynthesis Pathway Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA PAL, C4H, 4CL NaringeninChalcone Naringenin Chalcone CoumaroylCoA->NaringeninChalcone CHS + 3x Malonyl-CoA Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Kaempferol Kaempferol Dihydrokaempferol->Kaempferol FLS K3G This compound Kaempferol->K3G UGT + UDP-Gentiobiose

Biosynthesis pathway of this compound.

Role in Plant Defense

Kaempferol and its glycosides play a significant role in protecting plants against various biotic and abiotic stresses. Flavonoids are known to accumulate in response to pathogen attacks and contribute to the plant's defense arsenal.

Kaempferol has been shown to induce resistance to bacterial pathogens in plants like Arabidopsis. This is achieved through the activation of the salicylic acid (SA) and mitogen-activated protein kinase (MPK) signaling pathways. This leads to the upregulation of pathogenesis-related (PR) genes, which encode proteins with antimicrobial activities. While direct evidence for this compound's specific role in this pathway is still emerging, it is plausible that it acts as a stable, transportable precursor to the active aglycone.

Kaempferol-Mediated Plant Defense Signaling cluster_pathogen Pathogen Attack cluster_plant_cell Plant Cell Pathogen Pathogen Kaempferol Kaempferol (from this compound) Pathogen->Kaempferol Induces accumulation SA Salicylic Acid (SA) Kaempferol->SA MPK MPK3/MPK6 Kaempferol->MPK NPR1_inactive NPR1 (inactive) in cytoplasm SA->NPR1_inactive Monomerization MPK->NPR1_inactive Phosphorylation NPR1_active NPR1 (active) in nucleus NPR1_inactive->NPR1_active Translocation PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_active->PR_Genes Activates Defense Enhanced Disease Resistance PR_Genes->Defense

Kaempferol's role in plant defense signaling.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.

Biological ActivityAssayTarget/MechanismQuantitative DataCitation
Antidiabetic α-Glucosidase Inhibition AssayInhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.IC50: 50.0 µM
Antioxidant DPPH Radical Scavenging AssayScavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.IC50 values for kaempferol and related glycosides are generally in the low µg/mL range.
Anti-inflammatory Lipoxygenase Inhibition AssayInhibition of lipoxygenase, an enzyme involved in the inflammatory cascade.This compound has shown weak inhibitory effects on 5-lipoxygenase.[1]
Anti-inflammatory Cyclooxygenase (COX) Inhibition AssayInhibition of COX-1 and COX-2 enzymes, key targets for anti-inflammatory drugs.This compound has demonstrated weak inhibitory effects on COX-1.[1]

Experimental Protocols

Extraction and Isolation of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from plant material.

Extraction and Isolation Workflow Start 1. Plant Material Preparation (Dried and Powdered) Extraction 2. Maceration with 80% Methanol Start->Extraction Filtration 3. Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Partitioning 4. Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) Filtration->Partitioning ColumnChromatography 5. Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->ColumnChromatography Purification 6. Preparative HPLC ColumnChromatography->Purification Characterization 7. Structural Elucidation (NMR, Mass Spectrometry) Purification->Characterization

Workflow for extraction and isolation.

Methodology:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves of Cassia alata) at room temperature and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material with 80% aqueous methanol at room temperature for 48 hours. Repeat the extraction process three times.

  • Filtration and Concentration: Filter the combined extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the compounds based on their polarity. Kaempferol glycosides are typically found in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: Subject the desired fraction to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the compounds.

  • Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

  • Structural Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

Reagents:

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Formic acid or phosphoric acid

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Extract the plant material as described in the extraction protocol. Dilute the extract to a suitable concentration with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Approximately 350 nm.

    • Injection Volume: 10-20 µL.

  • Quantification: Inject the standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve. The content of this compound in Cassia alata has been reported to be in the range of 2.0-5.0% in mature leaves and 1.0-4.0% in juvenile leaves.[2]

DPPH Radical Scavenging Assay

This protocol is used to evaluate the antioxidant activity of this compound.

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test sample (this compound)

  • Positive control (e.g., ascorbic acid, quercetin)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test sample and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

  • Add the DPPH solution (e.g., 100 µL) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Conclusion

This compound is a plant secondary metabolite of significant interest due to its diverse biological activities and its role in plant defense. This technical guide has provided a comprehensive overview of its biosynthesis, its function in protecting plants from pathogens, and its potential for therapeutic applications. The detailed experimental protocols and quantitative data presented herein are intended to facilitate further research and development in the fields of phytochemistry, pharmacology, and drug discovery. A deeper understanding of the mechanisms of action and the optimization of extraction and purification methods will be crucial for unlocking the full potential of this promising natural compound.

References

Therapeutic Potential of Kaempferol 3-Gentiobioside: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside (K3G), a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature on the therapeutic potential of K3G, with a focus on its anticancer, anti-inflammatory, and antidiabetic properties. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Core Therapeutic Areas and Mechanisms of Action

Scientific evidence demonstrates the therapeutic efficacy of this compound across several key areas, primarily through the modulation of specific signaling pathways.

Anticancer Activity: Targeting the TGF-β/ALK5/Smad Pathway

This compound has been identified as a potent inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway, which is often overactivated in advanced stages of various human malignancies.[1][2] K3G directly targets the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5), a key component of this pathway. By binding to the ATP-site of ALK5, K3G inhibits the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4, downstream effectors of the pathway.[1][2] This blockade of the TGF-β/ALK5/Smad cascade leads to a reduction in cancer cell proliferation, migration, and invasion.[1]

In vitro studies have shown that K3G can reverse the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by upregulating the epithelial marker E-cadherin and downregulating mesenchymal markers such as N-cadherin, vimentin, and snail. Furthermore, in vivo studies using a human ovarian cancer xenograft mouse model have demonstrated that administration of K3G can significantly reduce tumor growth without apparent toxic effects.

Anti-inflammatory Effects: Modulation of NOTCH and TLR4/NF-κB/NLRP3 Pathways

In the context of allergic asthma, this compound has been shown to alleviate airway inflammation and mucus hypersecretion by interfering with the NOTCH and TLR4/NF-κB/NLRP3 signaling pathways. In an ovalbumin (OVA)-induced mouse model of allergic asthma, K3G treatment led to a significant reduction in the secretion of pro-inflammatory cytokines, including Immunoglobulin E (IgE), Tumor Necrosis Factor-alpha (TNF-α), histamine, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

K3G treatment also mitigated the expression of Mucin 5AC (MUC5AC), a major component of mucus. Mechanistically, K3G was found to downregulate the expression of key proteins in the TLR4/NF-κB/NLRP3 pathway, including TLR4, phosphorylated-IκBα (p-IκBα), and phosphorylated-p65 (p-p65), as well as NLRP3. Furthermore, K3G effectively targets and inhibits the activation of the NOTCH pathway, with a particular effect on NOTCH1.

Antidiabetic Properties: α-Glucosidase Inhibition

This compound has demonstrated potential as an antidiabetic agent through its ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. Inhibition of this enzyme delays the breakdown of carbohydrates into glucose, thereby reducing postprandial hyperglycemia. A study by Varghese et al. identified K3G as a potent α-glucosidase inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the literature on the therapeutic effects of this compound.

Therapeutic Area Target Metric Value Cell/Model System Reference
AnticancerALK5IC501.86 µMIn vitro kinase assay
AnticancerA2780 (Ovarian Cancer)IC5025 µM (approx.)Cell proliferation assay
AnticancerSKOV3 (Ovarian Cancer)IC5025 µM (approx.)Cell proliferation assay
Antidiabeticα-GlucosidaseIC5050.0 µMIn vitro enzyme assay
Anti-inflammatoryIgE% InhibitionNot specifiedOVA-induced asthma model
Anti-inflammatoryTNF-α% InhibitionNot specifiedOVA-induced asthma model
Anti-inflammatoryIL-1β% InhibitionNot specifiedOVA-induced asthma model
Anti-inflammatoryIL-6% InhibitionNot specifiedOVA-induced asthma model

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Activates Smad2 Smad2 ALK5->Smad2 Phosphorylates pSmad2 p-Smad2 Smad2->pSmad2 Smad_complex p-Smad2/Smad4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Gene Transcription (Proliferation, Migration, Invasion) Smad_complex->Transcription Translocates & Activates K3G This compound K3G->ALK5 Inhibits

Caption: TGF-β/ALK5/Smad signaling pathway inhibition by this compound.

NOTCH_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DLL4 DLL4 NOTCH1 NOTCH1 DLL4->NOTCH1 Binds & Cleaves NICD NICD NOTCH1->NICD Releases CSL CSL NICD->CSL Translocates & Binds K3G This compound K3G->NOTCH1 Inhibits Transcription_Complex Transcription Complex CSL->Transcription_Complex Inflammation Inflammatory Gene Expression Transcription_Complex->Inflammation

Caption: NOTCH signaling pathway modulation by this compound in inflammation.

TLR4_NFkB_pathway LPS LPS/Allergen TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB Degradation & Release pNFkB p-NF-κB NFkB->pNFkB Phosphorylation & Nuclear Translocation NLRP3 NLRP3 Inflammasome pNFkB->NLRP3 Activates Cytokines Pro-inflammatory Cytokines pNFkB->Cytokines Activates Transcription NLRP3->Cytokines Activates K3G This compound K3G->TLR4 Inhibits K3G->IKK Inhibits K3G->NLRP3 Inhibits

Caption: TLR4/NF-κB/NLRP3 pathway inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (e.g., α-glucosidase) Cell_Culture Cell Culture (Cancer/Epithelial Cells) Reporter_Assay Luciferase Reporter Assay (Signaling Pathway Activity) Cell_Culture->Reporter_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Cell_Culture->CETSA Western_Blot Western Blot (Protein Expression) Cell_Culture->Western_Blot Cell_Assays Cell-based Assays (Proliferation, Migration) Cell_Culture->Cell_Assays Animal_Model Animal Model (e.g., Xenograft, Asthma) Cell_Assays->Animal_Model Treatment K3G Administration Animal_Model->Treatment Tissue_Analysis Tissue/Fluid Analysis (e.g., BALF, Tumor) Treatment->Tissue_Analysis Tissue_Analysis->Western_Blot ELISA ELISA (Cytokine Levels) Tissue_Analysis->ELISA Histo Histopathology Tissue_Analysis->Histo

Caption: General experimental workflow for investigating this compound.

Detailed Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the therapeutic potential of this compound.

Anticancer Studies (TGF-β/ALK5/Smad Pathway)
  • Cell Lines: Human ovarian cancer cell lines (A2780, SKOV3) and human lung adenocarcinoma cells (A549) are commonly used.

  • Luciferase Reporter Assay for TGF-β Signaling:

    • Cells are co-transfected with a TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-(CAGA)12) and a Renilla luciferase plasmid (for normalization).

    • After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

    • Cells are then stimulated with recombinant human TGF-β1 (typically 5 ng/mL) for another 24 hours.

    • Luciferase activity is measured using a dual-luciferase reporter assay system, and the firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Cellular Thermal Shift Assay (CETSA) for ALK5 Target Engagement:

    • Intact cells are treated with either vehicle (DMSO) or this compound.

    • The cell suspensions are heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Cells are lysed by freeze-thaw cycles, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble ALK5 in the supernatant is quantified by Western blot analysis. Ligand binding is indicated by a shift in the protein's melting curve to higher temperatures.

  • Western Blot Analysis:

    • Cells are treated with K3G and/or TGF-β1.

    • Whole-cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against p-Smad2, Smad2, E-cadherin, N-cadherin, and vimentin.

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Human Ovarian Cancer Xenograft Mouse Model:

    • Female athymic nude mice (4-6 weeks old) are used.

    • Human ovarian cancer cells (e.g., SKOV3) are injected subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, mice are randomly assigned to treatment and control groups.

    • This compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally daily for a specified period (e.g., 21 days).

    • Tumor volume is measured regularly, and at the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).

Anti-inflammatory Studies (NOTCH and TLR4/NF-κB/NLRP3 Pathways)
  • Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model:

    • BALB/c mice are sensitized by intraperitoneal injections of OVA emulsified in aluminum hydroxide on, for example, days 0 and 14.

    • From day 21, mice are challenged with aerosolized OVA for a set duration over several consecutive days.

    • This compound is administered (e.g., intragastrically) at different doses (e.g., 10, 20, 40 mg/kg) prior to each OVA challenge.

    • 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis, and lung tissues are harvested for histopathology and Western blot analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

    • Levels of IgE, TNF-α, IL-1β, and IL-6 in the BALF are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is read at 450 nm using a microplate reader.

  • Western Blot Analysis:

    • Lung tissue homogenates are prepared.

    • Protein expression of NOTCH1, DLL4, TLR4, p-IκBα, and p-p65 is determined as described in the anticancer section, using specific primary antibodies for these proteins.

Antidiabetic Studies (α-Glucosidase Inhibition)
  • In Vitro α-Glucosidase Inhibition Assay:

    • A reaction mixture containing α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8) is pre-incubated with various concentrations of this compound for 10 minutes at 37°C.

    • The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • The mixture is incubated for another 20 minutes at 37°C.

    • The reaction is stopped by adding sodium carbonate.

    • The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.

Conclusion

The collective evidence from the scientific literature strongly supports the therapeutic potential of this compound in diverse disease contexts. Its ability to specifically modulate key signaling pathways, such as TGF-β/ALK5/Smad in cancer, NOTCH and TLR4/NF-κB/NLRP3 in inflammation, and its inhibitory effect on α-glucosidase in diabetes, underscores its promise as a multi-target therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the investigation of this compound from preclinical studies to potential clinical applications. Further research is warranted to fully elucidate its mechanisms of action, optimize its delivery, and evaluate its safety and efficacy in human clinical trials.

References

Methodological & Application

Application Note: Quantification of Kaempferol 3-gentiobioside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kaempferol 3-gentiobioside is a flavonoid glycoside found in various plants, including Cassia alata and soybean.[1][2] It is a derivative of kaempferol, a flavonol known for its antioxidant and other potential health benefits.[3] As research into the therapeutic properties of flavonoids continues, accurate and reliable quantification of specific glycosides like this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various sample matrices.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental for method development.

PropertyValueSource
Molecular Formula C27H30O16[4][5]
Molecular Weight 610.52 g/mol
CAS Number 22149-35-5
Solubility Slightly soluble in water. Soluble in DMSO.
Storage Store at -20°C for short-term (1 month) or -80°C for long-term (6 months), protected from light.

Experimental Protocols

1. Sample Preparation: Extraction from Plant Material

This protocol describes a general method for extracting flavonoids from plant samples. The efficiency of extraction can be influenced by the plant material and specific conditions, so optimization may be required.

Materials:

  • Dried and powdered plant material

  • 70% Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Accurately weigh approximately 500 mg of the ground plant material into a centrifuge tube.

  • Add 10 mL of 70% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic water bath at 60°C for 60 minutes.

  • After sonication, centrifuge the sample at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

2. Preparation of Standard Solutions

Accurate standard solutions are essential for the calibration and quantification of the analyte.

Materials:

  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. This is the primary stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Store the stock and working standard solutions at 2-8°C and protect them from light.

3. HPLC Method Protocol

This method utilizes a reversed-phase C18 column and gradient elution for the separation and quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1200 Series or equivalent with a diode-array detector (DAD)
Column Zorbax SB-C18 (4.6 mm x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-40% B; 20-25 min: 40-10% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm and 350 nm (for flavonoids)

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to build the calibration curve.

  • Inject the prepared sample solutions.

  • After each run, monitor the chromatogram for the peak corresponding to this compound. The retention time should be consistent with the standard.

  • Integrate the peak area of this compound in both the standards and samples.

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of the validated HPLC method. These values are based on typical performance for flavonoid analysis and should be verified during in-house validation.

ParameterExpected ValueDescription
Retention Time (tR) ~15-20 minThe time at which this compound elutes from the column.
Linearity (r²) > 0.999Correlation coefficient for the calibration curve over the specified concentration range.
Range 1 - 100 µg/mLThe concentration range over which the method is linear, precise, and accurate.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3:1).
Limit of Quantification (LOQ) ~0.3 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy (Signal-to-Noise ratio of 10:1).
Precision (%RSD) < 2%Relative Standard Deviation for replicate injections of the same standard.
Accuracy (% Recovery) 98 - 102%The percentage of the true amount of analyte recovered using the method.

Visualizations

Experimental Workflow Diagram

G Figure 1: HPLC Analysis Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 HPLC Analysis cluster_3 Data Processing A Weigh Plant Material B Add 70% Methanol A->B C Ultrasonic Extraction B->C D Centrifugation C->D E Collect & Filter Supernatant D->E J Inject Samples E->J F Weigh Reference Standard G Prepare Stock Solution F->G H Serial Dilutions for Working Standards G->H I Inject Standards H->I K Data Acquisition I->K J->K L Peak Integration K->L M Generate Calibration Curve L->M N Quantify this compound M->N

Caption: A flowchart illustrating the key steps from sample preparation to final quantification.

Logical Relationship for Method Validation

G Figure 2: Method Validation Parameters Method Validation Method Validation Linearity & Range Linearity & Range Method Validation->Linearity & Range Precision Precision Method Validation->Precision Accuracy Accuracy Method Validation->Accuracy Specificity Specificity Method Validation->Specificity LOD & LOQ LOD & LOQ Method Validation->LOD & LOQ Robustness Robustness Method Validation->Robustness Calibration Curve Calibration Curve Linearity & Range->Calibration Curve Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Recovery Studies Recovery Studies Accuracy->Recovery Studies Signal-to-Noise Ratio Signal-to-Noise Ratio LOD & LOQ->Signal-to-Noise Ratio

Caption: Key parameters for validating the analytical method.

References

Application Notes and Protocols for the Extraction and Purification of Kaempferol 3-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and purification of Kaempferol 3-gentiobioside, a flavonoid glycoside with known biological activities. The information is compiled from various scientific sources to assist researchers in isolating this compound from plant matrices for further study and development.

I. Introduction

This compound is a naturally occurring flavonoid found in various plants, including those of the Cassia (Senna) and Lindera genera. It has garnered interest for its potential therapeutic properties. Effective extraction and purification are crucial first steps in the research and development of this compound. This document outlines several common and efficient methods for its isolation and purification.

II. Extraction Techniques

The choice of extraction technique depends on factors such as the plant material, desired yield, and available equipment. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that offer advantages in terms of efficiency and reduced extraction time compared to conventional methods.

Quantitative Data on Extraction Methods

The following table summarizes typical parameters and yields for different extraction methods for flavonoids, including kaempferol and its glycosides, from plant sources like Cassia alata.

Extraction Method Plant Material Solvent Solid-to-Solvent Ratio Time Temperature/Power Yield of Kaempferol Glycosides Reference
MacerationCassia alata leavesEthanol1:20 (g/mL)120 minRoom Temperature12.01 mg/g DW[1][2]
Ultrasound-Assisted Extraction (UAE)Cassia alata leavesEthanol1:20 (g/mL)5 min0.83 W/mL18.60 mg/g DW[1][2]
Microwave-Assisted Extraction (MAE)Cassia alata leavesEthanol1:20 (g/mL)4 min20 W/mL (100 W)21.55 mg/g DW[1]
MacerationSenna alata leavesWater/Methanol (3:7)Not SpecifiedExhaustiveRoom TemperatureNot Specified

DW: Dry Weight

Experimental Protocols

This protocol is based on optimized methods for kaempferol extraction from Cassia alata.

1. Sample Preparation:

  • Dry the leaves of Cassia alata at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried leaves into a fine powder (particle size ≤125 µm).

2. Extraction Procedure:

  • Weigh 1 g of the powdered plant material and place it into a microwave extraction vessel.

  • Add 20 mL of 100% ethanol to the vessel (solid-to-solvent ratio of 1:20 g/mL).

  • Securely close the vessel and place it in the microwave extractor.

  • Set the microwave power to 100 W and the extraction time to 4 minutes.

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and store it at 4°C for further purification.

This is a general protocol adaptable for the extraction of this compound, based on common parameters for flavonoid extraction.

1. Sample Preparation:

  • Prepare the dried and powdered plant material as described in the MAE protocol.

2. Extraction Procedure:

  • Weigh 1 g of the powdered plant material and place it in a flask.

  • Add 15-20 mL of 70% ethanol (adjust the liquid-to-solid ratio as needed).

  • Place the flask in an ultrasonic bath.

  • Set the sonication temperature to approximately 60°C and the time to 30 minutes.

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Collect the filtrate for subsequent purification steps.

III. Purification Techniques

Following extraction, a multi-step purification process is typically required to isolate this compound to a high degree of purity. This often involves a combination of different column chromatography techniques.

Quantitative Data on Purification Steps
Purification Step Stationary Phase Mobile Phase Purity/Yield Reference
Initial Fractionation Silica GelGradient of n-hexane and Ethyl Acetate-
Intermediate Purification Sephadex LH-20Methanol or Chloroform:Methanol mixtures-
Final Purification Preparative RP-HPLC (C18 column)Acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v)Purity: 92.45–99.79%, Yield: 84.8–94.5%
Experimental Protocols

This protocol is a composite of common methods used for flavonoid glycoside purification.

1. Initial Silica Gel Chromatography (Fractionation):

  • Concentrate the crude extract obtained from MAE or UAE under reduced pressure to obtain a residue.

  • Dissolve the residue in a minimal amount of methanol.

  • Prepare a silica gel column packed with silica gel 60 (70-230 mesh).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, start with 100% n-hexane, then progress to n-hexane:ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1), and finally 100% ethyl acetate.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.

  • Pool the fractions containing the target compound based on the TLC profile.

2. Sephadex LH-20 Chromatography (Size-Exclusion and Polarity-Based Separation):

  • Evaporate the solvent from the pooled fractions from the previous step.

  • Dissolve the residue in methanol.

  • Prepare a Sephadex LH-20 column and equilibrate it with methanol.

  • Load the sample onto the column.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by TLC to identify those containing this compound.

  • Combine the pure or enriched fractions.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

  • For high-purity isolation, the enriched fraction can be subjected to preparative HPLC.

  • Column: A reversed-phase C18 column (e.g., 100 mm × 19 mm i.d., 5 µm).

  • Mobile Phase: An isocratic or gradient system. An example is isocratic elution with a mixture of 0.5% acetic acid in water, methanol, and tetrahydrofuran (e.g., 75.2:16.6:8.2, v/v/v).

  • Flow Rate: A typical flow rate for a preparative column is in the range of 10-15 mL/min.

  • Detection: UV detector set at a wavelength where flavonoids absorb strongly (e.g., 265 nm or 368 nm).

  • Inject the sample and collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the pure compound. The purity can be confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

IV. Experimental Workflows and Signaling Pathways

Diagrams

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Dried & Powdered Plant Material (e.g., Cassia alata) MAE Microwave-Assisted Extraction (MAE) Plant_Material->MAE UAE Ultrasound-Assisted Extraction (UAE) Plant_Material->UAE Crude_Extract Crude Flavonoid Extract MAE->Crude_Extract UAE->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Initial Fractionation Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Intermediate Purification Prep_HPLC Preparative HPLC (C18 Column) Sephadex->Prep_HPLC Final Polishing Pure_Compound Pure Kaempferol 3-gentiobioside Prep_HPLC->Pure_Compound

Caption: Workflow for Extraction and Purification.

TGF_Beta_Signaling_Pathway TGFB TGF-β TGFBR2 TGF-βRII TGFB->TGFBR2 TGFBR1 TGF-βRI (ALK5) TGFBR2->TGFBR1 recruits & phosphorylates Smad23 Smad2/3 TGFBR1->Smad23 phosphorylates K3G This compound K3G->TGFBR1 inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: Inhibition of TGF-β/ALK5/Smad Pathway.

NOTCH_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Notch Ligand (e.g., DLL, Jagged) Notch_Receptor Notch Receptor (e.g., NOTCH1) Ligand->Notch_Receptor binds S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage K3G This compound K3G->Notch_Receptor inhibits S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD NICD (Notch Intracellular Domain) S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL Complex Nucleus->CSL Target_Genes Target Gene Transcription CSL->Target_Genes activates

Caption: Inhibition of NOTCH Signaling Pathway.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of Kaempferol 3-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a naturally occurring flavonoid glycoside found in various medicinal plants. Flavonoids are well-documented for their antioxidant properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways. These properties make them promising candidates for the development of therapeutic agents against oxidative stress-related diseases. This document provides detailed application notes and protocols for the in vitro evaluation of the antioxidant activity of this compound using common and reliable assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

The antioxidant activity of flavonoids is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals. The table below summarizes the available quantitative data for this compound and related compounds for comparative purposes.

CompoundAssayIC50 ValueSource
This compound-rich fractionDPPH25.80 ± 2.01 µg/ml[1]
KaempferolDPPH83.57 ± 1.28 µg/mL[2]
KaempferolABTS3.70 ± 0.15 μg/mL[3]
Kaempferol-7-O-glucosideDPPH> 100 µM[4]
Kaempferol-3-O-rhamnosideDPPH> 100 µM[4]
Kaempferol-3-O-rutinosideDPPH> 100 µM
Kaempferol-3-O-rutinosideDPPH59.34 ± 1.5 μg/mL
Ascorbic Acid (Standard)DPPH--
Trolox (Standard)ABTS--
Fe(II) (Standard)FRAP--

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a series of concentrations of ascorbic acid as a positive control.

  • Assay Protocol (Microplate Method):

    • Add 100 µL of the sample or standard solutions to the wells of a 96-well plate.

    • Add 100 µL of the DPPH working solution to all wells.

    • For the blank, add 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation DPPH_Sol Prepare 0.1 mM DPPH Solution Add_DPPH Add 100 µL DPPH Solution DPPH_Sol->Add_DPPH Sample_Sol Prepare Sample & Standard Solutions Add_Sample Add 100 µL Sample/ Standard to Plate Sample_Sol->Add_Sample Add_Sample->Add_DPPH Incubate Incubate 30 min in Dark Add_DPPH->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol (or Ethanol)

  • 96-well microplate

  • Microplate reader

  • Trolox (positive control)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution:

    • Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a series of concentrations of Trolox as a positive control.

  • Assay Protocol (Microplate Method):

    • Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.

    • Add 200 µL of the ABTS•+ working solution to all wells.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation ABTS_Stock Prepare ABTS•+ Stock Solution ABTS_Work Prepare ABTS•+ Working Solution ABTS_Stock->ABTS_Work Add_ABTS Add 200 µL ABTS•+ Solution ABTS_Work->Add_ABTS Sample_Sol Prepare Sample & Standard Solutions Add_Sample Add 10 µL Sample/ Standard to Plate Sample_Sol->Add_Sample Add_Sample->Add_ABTS Incubate Incubate 6 min Add_ABTS->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_TEAC Determine TEAC Calc_Inhibition->Calc_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare a standard curve using a series of concentrations of FeSO₄ or Trolox.

  • Assay Protocol (Microplate Method):

    • Add 10 µL of the sample or standard solutions to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ or Trolox and is expressed as µM Fe(II) equivalents or Trolox equivalents.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_calc Calculation FRAP_Reagent Prepare FRAP Reagent Add_FRAP Add 190 µL FRAP Reagent FRAP_Reagent->Add_FRAP Sample_Sol Prepare Sample & Standard Solutions Add_Sample Add 10 µL Sample/ Standard to Plate Sample_Sol->Add_Sample Add_Sample->Add_FRAP Incubate Incubate 30 min at 37°C Add_FRAP->Incubate Measure_Abs Measure Absorbance at 593 nm Incubate->Measure_Abs Standard_Curve Generate Standard Curve Measure_Abs->Standard_Curve Calc_Equivalents Determine Fe(II) or Trolox Equivalents Standard_Curve->Calc_Equivalents Antioxidant_Signaling_Pathway cluster_kaempferol This compound cluster_pathways Intracellular Signaling cluster_nrf2 Nrf2/HO-1 Pathway cluster_mapk MAPK/NF-κB Pathway cluster_outcome Cellular Response K3G This compound Nrf2 Nrf2 Activation K3G->Nrf2 Upregulates MAPK MAPK Phosphorylation K3G->MAPK Downregulates HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzyme Production HO1->Antioxidant_Enzymes Oxidative_Stress Reduced Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Leads to NFkB NF-κB Activation MAPK->NFkB Inflammatory_Mediators Pro-inflammatory Mediator Production NFkB->Inflammatory_Mediators Inflammatory_Mediators->Oxidative_Stress Contributes to

References

Application Notes: Cell-based Assays for Determining the Anti-inflammatory Effects of Kaempferol 3-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kaempferol 3-gentiobioside (K3G) is a flavonoid glycoside found in various plants.[1] Related kaempferol compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] The anti-inflammatory properties are of significant interest, with studies indicating that kaempferol and its derivatives can modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4] These pathways regulate the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Cell-based assays are indispensable tools for screening and characterizing the anti-inflammatory potential of compounds like K3G. They provide a controlled in vitro environment that mimics physiological responses to inflammatory stimuli, allowing for the quantitative assessment of a compound's efficacy in inhibiting the production of inflammatory markers. This document provides detailed protocols for a panel of cell-based assays designed to evaluate the anti-inflammatory effects of this compound.

Mechanism of Action Overview

Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors (e.g., Toll-like Receptor 4), triggering downstream signaling cascades. The two primary pathways implicated in inflammation are the NF-κB and MAPK pathways. Activation of these pathways leads to the transcription and synthesis of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines. Kaempferol and its derivatives have been shown to suppress the activation of both NF-κB and MAPK pathways, thereby reducing the expression of these inflammatory mediators.

General Inflammatory Pathway and K3G Intervention cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB_nuc NF-κB (Active) MAPK->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates K3G This compound (K3G) K3G->MAPK inhibits K3G->IKK inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines Cytokines (TNF-α, IL-6, IL-1β) Gene->Cytokines Enzymes iNOS, COX-2 Gene->Enzymes NO NO Enzymes->NO start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with K3G (various concentrations) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect supernatant incubate2->collect griess Add Griess Reagent to supernatant collect->griess incubate3 Incubate 10 min at room temperature griess->incubate3 read Measure Absorbance at 550 nm incubate3->read analyze Calculate NO concentration using standard curve read->analyze end End analyze->end cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway IKK_p p-IKK (Active) IkBa_p p-IκBα IKK_p->IkBa_p phosphorylates IkBa_d IκBα Degradation IkBa_p->IkBa_d p65_nuc p65 Nuclear Translocation IkBa_d->p65_nuc allows Response Inflammatory Response p65_nuc->Response p38_p p-p38 AP1 AP-1 Activation p38_p->AP1 ERK_p p-ERK ERK_p->AP1 JNK_p p-JNK JNK_p->AP1 AP1->Response LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK_p TLR4->p38_p TLR4->ERK_p TLR4->JNK_p K3G K3G K3G->TLR4 Inhibits upstream signaling

References

Unveiling the Anticancer Potential of Kaempferol 3-Gentiobioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anticancer properties of Kaempferol 3-gentiobioside, a naturally occurring flavonoid glycoside. The information presented herein is curated from recent scientific literature and is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound, a derivative of the flavonoid kaempferol, has emerged as a promising candidate in cancer research.[1][2] Studies have demonstrated its ability to impede cancer progression by targeting key cellular processes such as proliferation, migration, and invasion.[1][3] A significant mechanism of action for this compound is its role as an inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[1] By blocking the TGF-β/ALK5/Smad signaling pathway, this compound can effectively halt the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This document outlines the protocols to study these anticancer effects in detail.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Kaempferol and its derivatives, providing a baseline for expected efficacy.

Table 1: In Vitro Cytotoxicity of Kaempferol Derivatives

CompoundCell LineAssayIC50 ValueExposure Time
KaempferolHT-29 (Colon Cancer)MTT~40 µM48 h
KaempferolMDA-MB-453 (Breast Cancer)MTT~50 µM24 h
KaempferolA2780/CP70 (Ovarian Cancer)Not SpecifiedNot SpecifiedNot Specified

Table 2: In Vivo Tumor Growth Inhibition

CompoundCancer ModelDosageAdministration RouteTumor Growth Reduction
This compoundHuman ovarian cancer xenograftNot SpecifiedNot SpecifiedSignificant

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its anticancer evaluation.

TGF_beta_pathway K3G This compound ALK5 ALK5 (TGF-βRI) K3G->ALK5 Inhibits TGFb TGF-β TGFb->ALK5 Activates Smad2 Smad2 ALK5->Smad2 Phosphorylates pSmad2 p-Smad2 Smad_complex Smad2/4 Complex pSmad2->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation EMT Epithelial-Mesenchymal Transition (EMT) Nucleus->EMT Promotes Proliferation Proliferation Nucleus->Proliferation Promotes Migration Migration Nucleus->Migration Promotes Invasion Invasion Nucleus->Invasion Promotes experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Assay (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (Annexin V) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle migration_invasion Migration & Invasion Assays (Transwell) cell_cycle->migration_invasion western_blot Western Blot (Protein Expression) migration_invasion->western_blot xenograft Xenograft Mouse Model western_blot->xenograft tumor_growth Tumor Growth Measurement xenograft->tumor_growth toxicity Toxicity Assessment tumor_growth->toxicity histology Histological Analysis toxicity->histology

References

Application of Kaempferol 3-gentiobioside in neuroprotective studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kaempferol 3-gentiobioside is a flavonoid glycoside, a class of natural compounds widely investigated for their diverse pharmacological activities. This document provides detailed application notes and protocols for the investigation of this compound's neuroprotective effects. The information is curated for researchers in neuroscience, pharmacology, and drug development. While direct studies on this compound are limited, the protocols and mechanisms outlined are based on extensive research on the aglycone kaempferol and its closely related glycosides, such as Kaempferol-3-O-rutinoside and Kaempferol-3-O-glucoside. These compounds share a common kaempferol backbone and are expected to exhibit similar neuroprotective activities.

The potential neuroprotective effects of kaempferol and its derivatives are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] These compounds have shown promise in preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] The underlying mechanisms often involve the modulation of key signaling pathways such as NF-κB, Nrf2/HO-1, PI3K/Akt, and MAPK/ERK.

Data Presentation

The following tables summarize quantitative data from studies on kaempferol and its related glycosides in various neuroprotective models. This data can serve as a reference for designing experiments with this compound.

Table 1: In Vivo Neuroprotective Effects of Kaempferol Glycosides in Ischemic Stroke Models

CompoundAnimal ModelDosage and AdministrationKey FindingsReference
Kaempferol-3-O-rutinoside (KRS)Rat (MCAO)Equimolar dose to KGS, i.v. at reperfusionSignificantly attenuated neurological deficits and brain infarct volume.
Kaempferol-3-O-glucoside (KGS)Rat (MCAO)Equimolar dose to KRS, i.v. at reperfusionSignificantly attenuated neurological deficits and brain infarct volume.
KaempferolRat (MCAO)7.5 or 10 mg/kg, i.v.Significantly reduced neurological deficits and brain infarct volume.

Table 2: In Vitro Neuroprotective and Anti-inflammatory Effects of Kaempferol and its Derivatives

CompoundCell ModelTreatment/InsultConcentrationKey FindingsReference
KaempferolBV-2 microgliaLPS10-100 µMSuppressed microglial activation and neuroinflammatory toxicity.
Kaempferol-3-O-(6"-acetyl)-β-glucopyranoside (KAG)Rodent neuroblastoma cellsAβ-mediated cytotoxicityNot specifiedInhibited cytotoxic cell death and ROS generation.
Kaempferol-3-O-β-d-glucuronate (K3G)BV2 microglial cellsLPS (1 µg/mL)25 and 50 µMDownregulated the expression of iNOS and COX-2.
KaempferolPrimary hippocampal neuronsHeminNot specifiedExerted neuroprotective, antioxidant, and anti-apoptotic effects.

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

Protocol 1: In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y, PC12)

Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics

  • This compound

  • Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)

  • MTT or LDH assay kit

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

  • Neurotoxin Insult: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells and incubate for another 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Protocol 2: In Vivo Neuroprotection Study in a Rat Model of Ischemic Stroke (MCAO)

Objective: To assess the in vivo neuroprotective efficacy of this compound in a transient focal cerebral ischemia model.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for Middle Cerebral Artery Occlusion (MCAO)

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Neurological scoring system

Procedure:

  • Animal Model: Induce transient focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.v.) at the onset of reperfusion. A vehicle control group should be included.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement:

    • After 24 hours of reperfusion, sacrifice the animals and harvest the brains.

    • Slice the brains into 2 mm coronal sections.

    • Stain the slices with 2% TTC solution for 30 minutes at 37°C.

    • Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.

  • Data Analysis: Compare the neurological scores and infarct volumes between the treated and vehicle control groups.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on key neuroprotective signaling pathways.

Materials:

  • Cell or tissue lysates from in vitro or in vivo experiments

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-STAT3, anti-Nrf2, anti-HO-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Protein Extraction and Quantification: Extract total protein from cells or brain tissue and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Neuroprotective Mechanisms of this compound cluster_1 Anti-inflammatory Pathway cluster_2 Antioxidant Pathway cluster_3 Anti-apoptotic Pathway K3G This compound NFkB NF-κB Activation ↓ K3G->NFkB STAT3 STAT3 Activation ↓ K3G->STAT3 Nrf2 Nrf2 Activation ↑ K3G->Nrf2 Bax Bax ↓ K3G->Bax Bcl2 Bcl-2 ↑ K3G->Bcl2 ProInflammatory Pro-inflammatory Mediators ↓ (TNF-α, IL-1β, iNOS, COX-2) NFkB->ProInflammatory STAT3->ProInflammatory Neuroprotection Neuroprotection HO1 HO-1 Expression ↑ Nrf2->HO1 ROS ROS Levels ↓ HO1->ROS Caspase3 Caspase-3 ↓ Bax->Caspase3 Bcl2->Caspase3 Apoptosis Neuronal Apoptosis ↓ Caspase3->Apoptosis

Caption: Key neuroprotective signaling pathways modulated by this compound.

G cluster_0 In Vitro Experimental Workflow cluster_1 In Vivo Experimental Workflow cluster_2 Endpoints A 1. Cell Culture (e.g., SH-SY5Y, BV2) B 2. Pre-treatment with This compound A->B C 3. Induction of Neurotoxicity (e.g., 6-OHDA, LPS, Aβ) B->C D 4. Incubation C->D E 5. Assessment of Neuroprotection D->E E1 Cell Viability (MTT, LDH) E->E1 E2 Inflammatory Markers (ELISA, qPCR) E->E2 E3 Oxidative Stress Markers (ROS, SOD) E->E3 E4 Apoptosis Markers (Caspase activity, TUNEL) E->E4 E5 Protein Expression (Western Blot) E->E5 F 1. Animal Model of Neurodegeneration (e.g., MCAO) G 2. Treatment with This compound F->G H 3. Behavioral and Neurological Assessment G->H I 4. Histological and Biochemical Analysis H->I I->E2 I->E3 I->E4 I->E5

Caption: General experimental workflow for neuroprotective studies.

G cluster_0 Logical Relationship of Neuroprotective Effects cluster_1 cluster_2 cluster_3 K3G This compound Mechanism Mechanism of Action K3G->Mechanism Model Experimental Model Mechanism->Model AntiInflam Anti-inflammation AntiOxid Anti-oxidation AntiApop Anti-apoptosis Outcome Therapeutic Outcome Model->Outcome InVitro In Vitro (Cell lines) InVivo In Vivo (Animal models) ReducedDamage Reduced Neuronal Damage ImprovedFunction Improved Cognitive/Motor Function

Caption: Logical relationship of this compound's neuroprotective effects.

References

Application Notes: Kaempferol 3-gentiobioside as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kaempferol 3-gentiobioside is a flavonoid glycoside found in a variety of plants, including Cassia alata (ringworm bush) and soybean (Glycine max)[1][2][3]. As a distinct phytochemical entity, it serves as a valuable standard in the quality control and standardization of herbal medicines, dietary supplements, and functional foods. Its use as a reference standard allows for the accurate identification and quantification of this specific compound in complex plant extracts and finished products, ensuring consistency, efficacy, and safety. This compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antidiabetic activities[4][5]. These biological activities are linked to its ability to modulate key cellular signaling pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical methodologies.

PropertyValueSource
CAS Number 22149-35-5
Molecular Formula C27H30O16
Molecular Weight 610.52 g/mol
Appearance Solid-
Solubility Slightly soluble in water. Soluble in DMSO (50 mg/mL with sonication).
Storage Conditions Store at -20°C. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.

Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways. These mechanisms of action are the basis for its potential therapeutic applications.

Anti-Cancer Activity via TGF-β/ALK5/Smad Pathway Inhibition

Overactivation of the Transforming Growth Factor-β (TGF-β) signaling pathway is implicated in the progression of various cancers. This compound has been identified as a potent inhibitor of the TGF-β type I receptor, ALK5. By binding to the ATP-binding site of ALK5, it blocks the phosphorylation and nuclear translocation of Smad2 and the expression of Smad4, key downstream effectors of the pathway. This inhibition leads to a reduction in cancer cell proliferation, migration, and invasion.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus TGF_beta TGF-β ALK5 ALK5 (TGF-βRI) TGF_beta->ALK5 Binds Smad2 Smad2 ALK5->Smad2 Phosphorylates K3G This compound K3G->ALK5 Inhibits pSmad2 p-Smad2 Smad_complex Smad2/4 Complex pSmad2->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Regulates Nucleus Nucleus Proliferation Cell Proliferation, Migration, Invasion Gene_expression->Proliferation Promotes

Figure 1: Inhibition of the TGF-β/ALK5/Smad signaling pathway by this compound.

Anti-Inflammatory Activity via NOTCH and NF-κB Pathway Modulation

In the context of allergic asthma, this compound has been shown to attenuate airway inflammation and mucus hypersecretion. It achieves this by targeting the NOTCH signaling pathway, specifically by inhibiting NOTCH1 activation. Furthermore, it downregulates the expression of key inflammatory proteins such as NLRP3, TLR4, and phosphorylated IκBα and p65, which are central components of the NF-κB signaling pathway. This leads to a significant reduction in the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Anti_inflammatory_pathway Inflammatory_stimuli Inflammatory Stimuli (e.g., IL-13, OVA) TLR4 TLR4 Inflammatory_stimuli->TLR4 NOTCH1 NOTCH1 Inflammatory_stimuli->NOTCH1 NF_kB_pathway NF-κB Pathway (p-IκBα, p-p65) TLR4->NF_kB_pathway NLRP3 NLRP3 Inflammasome TLR4->NLRP3 NOTCH_pathway NOTCH Pathway Activation NOTCH1->NOTCH_pathway K3G This compound K3G->NOTCH1 Inhibits K3G->NF_kB_pathway Inhibits K3G->NLRP3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB_pathway->Cytokines Promotes NLRP3->Cytokines Promotes Mucus Mucus Hypersecretion (MUC5AC) NOTCH_pathway->Mucus Promotes Inflammation Airway Inflammation Cytokines->Inflammation Mucus->Inflammation HPLC_Workflow start Start prep_standard Prepare Standard Solutions start->prep_standard prep_sample Prepare Sample Extract start->prep_sample hplc_analysis HPLC Analysis prep_standard->hplc_analysis prep_sample->hplc_analysis data_acquisition Data Acquisition (Chromatogram) hplc_analysis->data_acquisition calibration_curve Construct Calibration Curve data_acquisition->calibration_curve quantification Quantify K3G in Sample data_acquisition->quantification calibration_curve->quantification end End quantification->end

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Kaempferol 3-Gentiobioside for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Kaempferol 3-gentiobioside in a research setting. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively solubilize this compound for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a naturally occurring flavonoid glycoside found in various plants.[1] Like many flavonoids, it possesses a range of biological activities, including anti-inflammatory and antioxidant properties.[1] However, its relatively low aqueous solubility can pose a significant challenge for in vitro studies, potentially leading to precipitation in cell culture media and inaccurate experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[2][3][4] It is reported to have a solubility of up to 50 mg/mL (approximately 81.90 mM) in DMSO.

Q3: My this compound is not readily dissolving in DMSO. What can I do?

To aid dissolution in DMSO, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath. Ensure you are using a fresh, anhydrous grade of DMSO, as absorbed water can affect the solubility of hydrophobic compounds.

Q4: I observed precipitation when I added my DMSO stock solution to the aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a concentrated DMSO stock into an aqueous environment. Here are some troubleshooting steps:

  • Lower the final DMSO concentration: A general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being considered safe for most cell lines in long-term experiments.

  • Increase the volume of the final solution: Diluting the stock solution into a larger volume of media can help keep the compound below its solubility limit.

  • Add the stock solution slowly while vortexing or stirring: This can help to disperse the compound more evenly and prevent localized high concentrations that lead to precipitation.

  • Pre-warm the media: Having the cell culture media at 37°C may help with solubility.

Q5: Are there alternative methods to improve the aqueous solubility of this compound?

Yes, several methods can be employed to enhance the aqueous solubility of flavonoid glycosides:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their water solubility.

  • Co-solvent Systems: Using a mixture of water and a miscible organic solvent, such as ethanol or methanol, can improve solubility.

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Increasing the pH of the solution can sometimes improve the solubility of phenolic compounds.

  • Phospholipid Complexes: Forming a complex with phospholipids can enhance the aqueous solubility and bioavailability of flavonoids.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound will not dissolve in DMSO. Old or hydrated DMSO.Use fresh, anhydrous DMSO. Gentle warming to 37°C and sonication can also aid dissolution.
Precipitation occurs immediately upon addition to aqueous media. The compound's solubility limit in the final aqueous solution has been exceeded.Decrease the final concentration of this compound. Ensure the final DMSO concentration is low (<0.5%). Add the stock solution slowly to warmed, stirring media.
Precipitation occurs over time in the incubator. The compound is unstable or has low solubility at 37°C in the specific cell culture medium.Prepare fresh solutions for each experiment. Consider using a solubility enhancement technique such as cyclodextrin complexation.
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound.Visually inspect your solutions for any signs of precipitation before use. Filter-sterilize your final working solution through a 0.22 µm filter to remove any undissolved particles.

Quantitative Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) 50 mg/mL (~81.90 mM)Sonication and warming to 37°C can assist dissolution.
Water Slightly soluble-
Methanol SolubleUsed as an extraction solvent.
Acetonitrile Soluble-
Water/Methanol (3:7) SolubleUsed as an extraction solvent system.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • If the compound does not dissolve immediately, gently warm the vial to 37°C in a water bath and vortex.

  • For difficult-to-dissolve compounds, place the vial in an ultrasonic bath for 10-15 minutes.

  • Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for at least one month at -20°C and up to six months at -80°C.

Protocol 2: Improving Aqueous Solubility with β-Cyclodextrin (Adapted from protocols for similar flavonoids)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin.

  • Preparation of β-Cyclodextrin Solution: Dissolve the calculated amount of β-cyclodextrin in distilled water with stirring. Gentle heating may be required.

  • Addition of this compound: Slowly add the powdered this compound to the β-cyclodextrin solution while continuously stirring.

  • Complexation: Stir the mixture at room temperature for 24-48 hours.

  • Lyophilization: Freeze-dry the resulting solution to obtain a powder of the inclusion complex.

  • Solubility Testing: Test the solubility of the lyophilized powder in water or your desired buffer.

Signaling Pathways and Experimental Workflows

This compound has been shown to interact with key signaling pathways in vitro. Understanding these pathways and the experimental workflows to study them is crucial for researchers.

experimental_workflow cluster_preparation Compound Preparation cluster_solubilization Solubilization Troubleshooting cluster_application In Vitro Application Kaempferol This compound Powder Solvent Select Solvent (e.g., DMSO) Kaempferol->Solvent Stock Prepare Concentrated Stock Solution Solvent->Stock Dilution Dilute Stock in Aqueous Medium Stock->Dilution Precipitation Precipitation? Dilution->Precipitation Enhancement Apply Solubility Enhancement Method (e.g., Cyclodextrin) Precipitation->Enhancement Yes Working_Solution Stable Working Solution Precipitation->Working_Solution No Enhancement->Dilution Cell_Culture Treat Cell Culture Working_Solution->Cell_Culture Assay Perform In Vitro Assay (e.g., Western Blot, qPCR) Cell_Culture->Assay

Caption: A generalized workflow for the preparation and solubilization of this compound for in vitro experiments.

This compound has been identified as an inhibitor of the TGF-β/ALK5/Smad signaling pathway.

TGFB_pathway TGFB TGF-β TBRII TβRII TGFB->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates K3G This compound K3G->ALK5 Inhibits pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Transcription

Caption: The inhibitory effect of this compound on the TGF-β/ALK5/Smad signaling pathway.

Additionally, this compound has been shown to attenuate airway inflammation by targeting the NOTCH signaling pathway.

NOTCH_pathway Ligand Notch Ligand (e.g., DLL, Jagged) Notch_receptor Notch Receptor (e.g., NOTCH1) Ligand->Notch_receptor Binds S2_cleavage S2 Cleavage (ADAM) Notch_receptor->S2_cleavage K3G This compound K3G->Notch_receptor Inhibits S3_cleavage S3 Cleavage (γ-secretase) S2_cleavage->S3_cleavage NICD NICD (Notch Intracellular Domain) S3_cleavage->NICD Releases CSL CSL NICD->CSL Displaces CoR from Nucleus Nucleus NICD->Nucleus Translocates to CoR Co-repressors CSL->CoR Binds to MAML Co-activators (e.g., MAML) CSL->MAML Recruits Target_genes Target Gene Transcription (e.g., Hes, Hey) MAML->Target_genes Activates

Caption: The inhibitory action of this compound on the NOTCH signaling pathway.

References

Stability of Kaempferol 3-gentiobioside under different storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of Kaempferol 3-gentiobioside under various storage and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability of solid this compound, it is recommended to store the compound at -20°C for up to 3 years or at 4°C for up to 2 years.[1] It is crucial to protect the compound from light.

Q2: How should I store stock solutions of this compound?

Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[3] Always protect solutions from light.

Q3: What solvents are suitable for dissolving this compound?

This compound is soluble in solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol. For preparing stock solutions, newly opened, anhydrous DMSO is recommended to ensure maximum solubility, which can be aided by ultrasonication.

Q4: Is this compound sensitive to light?

Yes, this compound is known to be light-sensitive. Therefore, it is essential to store both the solid compound and its solutions in light-protecting containers, such as amber vials, or by wrapping the containers in aluminum foil.

Q5: How does pH affect the stability of this compound?

Flavonoid glycosides like this compound are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the glycosidic bond to yield the aglycone (Kaempferol) and the sugar moiety (gentiobiose). Generally, flavonoid glycosides show greater stability in acidic conditions compared to alkaline conditions.

Q6: Can temperature fluctuations affect the stability of this compound?

Yes, elevated temperatures can lead to the degradation of this compound. While the aglycone, kaempferol, is relatively heat-stable, degrading at temperatures above 160°C, the glycoside is more susceptible to heat, especially in solution. It is important to avoid exposing the compound to high temperatures for extended periods.

Q7: Is there a risk of enzymatic degradation?

Yes, the presence of enzymes, particularly glycosidases, can lead to the hydrolysis of this compound. This was observed in a study where the compound disappeared in sun-dried leaves (where enzymes would be active) but remained stable in heat-treated leaves (where enzymes were denatured). If working with biological matrices, be mindful of potential enzymatic activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low analytical signal for this compound. Degradation of the compound due to improper storage.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from solid compound. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
Degradation in solution during the experiment.Prepare working solutions fresh daily. Avoid high pH and elevated temperatures in your experimental buffers and conditions.
Appearance of a new peak in HPLC/UPLC corresponding to Kaempferol. Hydrolysis of the glycosidic bond.This can be caused by acidic or basic conditions, heat, or enzymatic activity. Check the pH of your solutions and the temperature at which the experiment is conducted. If working with biological samples, consider enzyme inhibitors.
Precipitation of the compound in aqueous solutions. Low aqueous solubility of this compound.While it is slightly soluble in water, its solubility is limited. For aqueous buffers, first dissolve the compound in a small amount of a suitable organic solvent like DMSO before adding it to the aqueous medium. Gentle heating or sonication can also aid dissolution.
Inconsistent results between experimental replicates. Degradation of the compound over the course of the experiment.Ensure that all samples are processed under identical conditions and for the same duration. Prepare a fresh standard solution for each set of experiments to ensure accuracy.

Stability Data Summary

Table 1: Stability of this compound Stock Solutions

Storage TemperatureRecommended DurationKey Considerations
-80°CUp to 6 monthsProtect from light.
-20°CUp to 1 monthProtect from light; re-examine efficacy if stored longer.
4°C (Solid)Up to 2 yearsProtect from light.
-20°C (Solid)Up to 3 yearsProtect from light.

Table 2: Forced Degradation of Flavonoid Glycosides (Illustrative Data)

Stress ConditionTypical Reagents/ParametersExpected Outcome for Flavonoid Glycosides
Acid Hydrolysis 0.1 M HCl, elevated temperature (e.g., 70°C)Hydrolysis to the aglycone (Kaempferol). Generally more stable than in basic conditions.
Base Hydrolysis 0.1 M NaOH, room temperatureRapid degradation and hydrolysis to the aglycone.
Oxidation 3-40% H₂O₂, room temperaturePotential for oxidative degradation of the flavonoid ring structure.
Thermal Stress 60-100°CDegradation rate increases with temperature.
Photostability Exposure to UV and visible lightDegradation can occur, hence the need for light protection.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex the solution and use an ultrasonic bath to ensure complete dissolution.

  • Aliquot the stock solution into single-use, light-protecting tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Test Solutions: Prepare solutions of this compound in a suitable solvent (e.g., methanol:water mixture) at a known concentration.

  • Acid Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 70°C) for a defined period (e.g., 1, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Keep at room temperature and take samples at various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples immediately before analysis.

  • Oxidative Degradation: Mix the test solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor at different time intervals.

  • Thermal Degradation: Incubate the test solution at elevated temperatures (e.g., 60°C, 80°C, 100°C) and collect samples at various time points.

  • Photodegradation: Expose the test solution in a photostability chamber to a controlled light source. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples and controls at each time point using a validated stability-indicating HPLC or UPLC method. Quantify the remaining percentage of this compound and identify any major degradation products.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_stress Stress Conditions prep Prepare Stock Solution of this compound stress Expose to Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 70°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 60-100°C) stress->thermal photo Photodegradation (UV/Vis Light) stress->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by HPLC/UPLC sampling->analysis data Quantify Degradation & Identify Degradants analysis->data

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Kaempferol 3-gentiobioside Extraction from Cassia alata

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Kaempferol 3-gentiobioside from Cassia alata. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to optimize your experimental workflow and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from Cassia alata.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Microwave-assisted extraction (MAE) has been shown to provide the highest yield of kaempferol from Cassia alata, followed by ultrasound-assisted extraction (UAE) and maceration.[1] Consider switching to MAE for improved efficiency and shorter extraction times.[1]

  • Incorrect Solvent System: The polarity of the solvent is crucial for efficient extraction. While methanol is commonly used, studies indicate that 100% ethanol can result in a significantly higher yield of kaempferol.[1] For this compound, a major flavonoid glycoside in Cassia alata, methanol or ethanol are effective solvents for initial extraction.[2][3]

  • Inappropriate Solid-to-Solvent Ratio: A low solvent volume may lead to incomplete extraction. The yield of kaempferol increases with an increasing solid-to-solvent ratio up to 1:20 (g/mL), after which it may slightly decrease.

  • Incorrect Plant Material: The concentration of this compound varies in different parts of the Cassia alata plant. Mature leaves have been found to contain the highest concentration of this metabolite, with contents ranging from 2.0% to 5.0%. Ensure you are using mature leaves for optimal yield. This compound has not been detected in the seeds.

  • Improper Particle Size: The surface area available for extraction is a key factor. Grinding the dried leaves to a fine powder (e.g., ≤125µm) can enhance the extraction efficiency.

  • Degradation of the Compound: Flavonoids can be sensitive to high temperatures and prolonged exposure to light. While kaempferol is relatively stable at higher temperatures, excessive heat during extraction or drying could potentially lead to degradation. It is advisable to use moderate temperatures and protect extracts from light. Heat-treatment of Cassia alata leaf extract has been shown to potentially enhance some of its biological activities, but the effect on the stability of specific glycosides should be considered.

Issue 2: Co-extraction of Impurities

Possible Causes and Solutions:

  • Non-selective Solvent: Using a broad-spectrum solvent like methanol or ethanol will inevitably co-extract other compounds such as chlorophyll, waxes, and other flavonoids and anthraquinones.

  • Purification Strategy: A multi-step purification process is necessary to isolate this compound. This typically involves:

    • Liquid-Liquid Partitioning: After initial extraction with a polar solvent like methanol, the crude extract can be partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility. Kaempferol and its glycosides are often found in the more polar fractions like ethyl acetate and the remaining aqueous layer.

    • Column Chromatography: Further purification can be achieved using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution with a suitable solvent gradient allows for the separation of individual compounds.

Issue 3: Difficulty in Identifying and Quantifying this compound

Possible Causes and Solutions:

  • Inadequate Analytical Method: Proper identification and quantification require sensitive and specific analytical techniques.

  • Recommended Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the standard method for the quantification and identification of this compound.

    • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers higher resolution and shorter run times compared to traditional HPLC.

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These techniques are essential for the structural elucidation and confirmation of the isolated compound.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for obtaining this compound from Cassia alata?

A1: Microwave-assisted extraction (MAE) has been reported to provide the highest yield of kaempferol from Cassia alata with the shortest extraction time (4 minutes). Ultrasound-assisted extraction (UAE) is also a highly effective method.

Q2: Which solvent should I use for the extraction?

A2: Both methanol and ethanol are effective for extracting flavonoids from Cassia alata. However, for optimizing the yield of kaempferol, 100% ethanol has been shown to be superior.

Q3: What part of the Cassia alata plant is richest in this compound?

A3: Mature leaves contain the highest concentration of this compound.

Q4: What are the optimal conditions for Microwave-Assisted Extraction (MAE)?

A4: Optimal conditions for MAE to maximize the yield of flavonoids like this compound from Senna alata (a synonym for Cassia alata) have been identified as using 90.5% ethanol as the solvent with a microwave power of 18.6 W/mL.

Q5: How can I purify the extracted this compound?

A5: A common purification strategy involves initial partitioning of the crude extract with solvents of varying polarity, followed by column chromatography using silica gel and/or Sephadex LH-20.

Data Presentation

Table 1: Comparison of Extraction Methods for Kaempferol from Cassia alata

Extraction MethodSolventSolid-to-Solvent Ratio (g/mL)Extraction TimeKaempferol Yield (mg/g DW)Reference
Microwave-Assisted Extraction (MAE)100% Ethanol1:204 minutes21.55
Ultrasound-Assisted Extraction (UAE)100% Ethanol1:20Not specified18.60
Maceration100% Ethanol1:20Not specified12.01

Table 2: this compound Content in Different Parts of Cassia alata

Plant PartThis compound Content (%)Reference
Mature Leaves2.0 - 5.0
Juvenile Leaves1.0 - 4.0
Flower (Sepal and Petal)Detected
RachisDetected
StemDetected
SeedNot Detected

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound (Adapted from)

  • Sample Preparation: Dry mature leaves of Cassia alata at a moderate temperature (e.g., 40-50°C) and grind them into a fine powder (particle size ≤125µm).

  • Extraction:

    • Place a known amount of the powdered leaf material (e.g., 1 g) into a microwave extraction vessel.

    • Add 90.5% ethanol at a solid-to-solvent ratio of 1:20 (g/mL).

    • Set the microwave power to 18.6 W/mL.

    • Irradiate for 4 minutes.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound (Adapted from)

  • Solvent Partitioning:

    • Dissolve the crude methanol or ethanol extract in a water-methanol mixture.

    • Successively partition the aqueous suspension with n-hexane and then ethyl acetate.

    • Collect the different fractions (n-hexane, ethyl acetate, and aqueous). This compound is expected to be in the more polar fractions.

  • Column Chromatography:

    • Concentrate the ethyl acetate and/or aqueous fraction.

    • Subject the concentrated fraction to column chromatography on silica gel.

    • Elute the column with a gradient of a suitable solvent system (e.g., n-hexane:ethyl acetate or chloroform:methanol) of increasing polarity.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC).

  • Further Purification (if necessary):

    • Combine fractions containing the compound of interest.

    • Perform further purification using a Sephadex LH-20 column, eluting with methanol, to remove smaller impurities.

  • Identification:

    • Confirm the structure of the purified compound using NMR (¹H and ¹³C) and MS analysis and compare the data with literature values.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Start: Dried & Powdered Cassia alata Leaves extraction_method Extraction (MAE, UAE, or Maceration) Solvent: Ethanol/Methanol start->extraction_method filtration Filtration extraction_method->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Ethyl Acetate, Water) crude_extract->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography sephadex Sephadex LH-20 Column Chromatography column_chromatography->sephadex pure_compound Pure Kaempferol 3-gentiobioside sephadex->pure_compound hplc HPLC/UPLC-DAD/MS (Quantification) pure_compound->hplc nmr_ms NMR & MS (Structural Elucidation) pure_compound->nmr_ms

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Yield of This compound cause1 Suboptimal Extraction Method problem->cause1 cause2 Incorrect Solvent System problem->cause2 cause3 Inappropriate Solid-to-Solvent Ratio problem->cause3 cause4 Wrong Plant Material/Part problem->cause4 cause5 Improper Particle Size problem->cause5 solution1 Use MAE or UAE cause1->solution1 Optimize solution2 Use 100% Ethanol or Methanol cause2->solution2 Optimize solution3 Optimize to ~1:20 (g/mL) cause3->solution3 Optimize solution4 Use Mature Leaves cause4->solution4 Verify solution5 Grind to a fine powder (≤125µm) cause5->solution5 Improve

Caption: Troubleshooting logic for low extraction yield of this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Kaempferol 3-Gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of Kaempferol 3-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: We observe potent in vitro activity of this compound, but this does not translate to our in vivo animal models. Why is there a discrepancy?

A1: This is a common challenge with many flavonoids, including this compound. The discrepancy between in vitro and in vivo results is often attributed to the compound's low oral bioavailability.[1] Several factors contribute to this:

  • Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in the gastrointestinal tract, a prerequisite for absorption.[2][3]

  • Extensive First-Pass Metabolism: After absorption, Kaempferol and its glycosides undergo significant metabolism in the intestines and liver (first-pass effect), where they are conjugated with glucuronic acid or sulfate.[4][5] This metabolic conversion can inactivate the compound or facilitate its rapid excretion.

  • Role of Gut Microbiota: The gut microbiota can hydrolyze the glycosidic bond of this compound to release the aglycone, kaempferol. While kaempferol can be absorbed, it is also a substrate for extensive metabolism. The composition and activity of an individual's gut microbiota can, therefore, significantly influence the extent of absorption.

  • Efflux by Transporters: The absorbed compound may be subject to efflux back into the intestinal lumen by transporters like P-glycoprotein.

Q2: What is the metabolic fate of this compound after oral administration?

A2: Following oral administration, this compound undergoes a series of metabolic transformations primarily mediated by the gut microbiota and host enzymes.

  • Deglycosylation: Intestinal enzymes and, more significantly, gut bacteria hydrolyze the gentiobioside moiety to yield the aglycone, kaempferol.

  • Absorption of Aglycone: Kaempferol is more readily absorbed across the intestinal epithelium than its glycoside form.

  • Phase II Metabolism: Once absorbed, kaempferol is extensively metabolized in the enterocytes and hepatocytes. The primary metabolic pathways are glucuronidation and sulfation, leading to the formation of various conjugates. Kaempferol-3-glucuronide is a major metabolite found in plasma.

  • Systemic Circulation and Excretion: The metabolites are then circulated in the bloodstream and subsequently excreted in the urine and feces. Due to this extensive metabolism, the concentration of free kaempferol in systemic circulation is typically very low.

Q3: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A3: Several formulation and chemical modification strategies can be employed to overcome the low bioavailability of poorly water-soluble flavonoids like this compound. These can be broadly categorized as:

  • Pharmaceutical Technologies: These approaches focus on improving the solubility and dissolution rate of the compound. Examples include:

    • Nanotechnology-based carriers: Nanosuspensions, nanoemulsions, and solid lipid nanoparticles increase the surface area for dissolution.

    • Carrier Complexes: Formulations with cyclodextrins, liposomes, or phospholipid complexes can enhance solubility and permeability.

  • Structural Transformation:

    • Prodrugs: Chemical modification of the kaempferol structure to create more soluble or permeable prodrugs that convert to the active form in vivo.

  • Use of Absorption Enhancers: Co-administration with compounds that can enhance intestinal permeability.

Troubleshooting Guides

Problem: Inconsistent results in pharmacokinetic studies across different animal subjects.

  • Possible Cause: Variation in the gut microbiota composition among individual animals. The gut microbiota is essential for the initial deglycosylation of this compound to its absorbable aglycone form, kaempferol.

  • Troubleshooting Steps:

    • Standardize Animal Husbandry: Ensure all animals are sourced from the same vendor and housed under identical conditions with a standardized diet, as diet can influence gut microbiota.

    • Consider Gut Microbiota Analysis: For mechanistic studies, consider analyzing the fecal microbiota of the animals to correlate with pharmacokinetic profiles.

    • Antibiotic Treatment Model: To confirm the role of gut microbiota, a study arm with antibiotic-treated animals can be included to observe the impact on the absorption of this compound.

Problem: The formulated this compound shows improved solubility but still poor in vivo absorption.

  • Possible Cause: The formulation may not be adequately protecting the compound from extensive first-pass metabolism in the gut wall and liver.

  • Troubleshooting Steps:

    • Incorporate Metabolic Inhibitors: Co-administer with known inhibitors of UGT enzymes (e.g., piperine), if ethically permissible and relevant to the study's goals, to assess the impact of inhibiting glucuronidation.

    • Switch Formulation Strategy: Consider formulations that can be absorbed through the lymphatic system, such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), which can partially bypass first-pass metabolism.

    • Investigate Non-Oral Routes: For preclinical investigations, exploring alternative administration routes like intraperitoneal or intravenous injection can help establish the compound's efficacy without the confounding factor of oral bioavailability.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Kaempferol and its Formulations in Rats

FormulationDoseCmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Absolute Bioavailability (%)Reference
Pure KaempferolOral---13.03
Kaempferol NanosuspensionOral---38.17
Kaempferol100 mg/kg (Oral)-~1-2-~2
Kaempferol-Phospholipid ComplexOral3.94 ± 0.83-57.81 ± 9.43-
Pure KaempferolOral1.43 ± 0.21-13.65 ± 3.12-

Note: Direct comparison between studies should be made with caution due to differences in dosing and analytical methods.

Experimental Protocols

Protocol: Preparation of a Kaempferol-Phospholipid Complex

This protocol is adapted from methodologies designed to improve the bioavailability of poorly soluble flavonoids.

Objective: To prepare a Kaempferol-phospholipid complex to enhance its solubility and oral absorption.

Materials:

  • Kaempferol (or this compound)

  • Phosphatidylcholine (e.g., from soybean)

  • Anhydrous ethanol

  • n-Hexane

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Solubilization: Dissolve a specific molar ratio of Kaempferol and phosphatidylcholine (e.g., 1:1, 1:2) in anhydrous ethanol in a round-bottom flask.

  • Reaction: Seal the flask and reflux the mixture at a controlled temperature (e.g., 60-80°C) for 2-4 hours with constant stirring.

  • Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure until a thin film is formed on the flask wall.

  • Precipitation and Washing: Add n-hexane to the flask to precipitate the complex. Collect the precipitate by filtration. Wash the collected complex with n-hexane multiple times to remove any unreacted lipids.

  • Drying: Dry the resulting Kaempferol-phospholipid complex in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Characterization: The formation of the complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD). Solubility and in vitro dissolution studies should also be performed.

Visualizations

metabolic_pathway K3G This compound (Oral Administration) GI_Tract Gastrointestinal Tract K3G->GI_Tract Kaempferol_Aglycone Kaempferol (Aglycone) GI_Tract->Kaempferol_Aglycone Deglycosylation by Gut Microbiota Enterocytes Enterocytes (Intestinal Wall) Kaempferol_Aglycone->Enterocytes Absorption Excretion Excretion (Urine, Feces) Kaempferol_Aglycone->Excretion Unabsorbed Liver Liver Enterocytes->Liver Portal Vein Metabolites Kaempferol Conjugates (Glucuronides, Sulfates) Enterocytes->Metabolites Phase II Metabolism Liver->Metabolites Phase II Metabolism Systemic_Circulation Systemic Circulation Metabolites->Systemic_Circulation Systemic_Circulation->Excretion

Caption: Metabolic pathway of orally administered this compound.

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation start Low Bioavailability of This compound strategy Select Enhancement Strategy (e.g., Phospholipid Complex) start->strategy preparation Prepare Formulation strategy->preparation characterization Physicochemical Characterization (Solubility, Dissolution) preparation->characterization pk_study Pharmacokinetic Study in Animal Model characterization->pk_study Optimized Formulation data_analysis Analyze Plasma Concentrations pk_study->data_analysis bioavailability Calculate Bioavailability data_analysis->bioavailability

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation.

signaling_pathway TGFb TGF-β ALK5 ALK5 Receptor TGFb->ALK5 Smad23 Smad2/3 ALK5->Smad23 Phosphorylation K3G This compound K3G->ALK5 Inhibition pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (e.g., EMT) Nucleus->Gene

Caption: Inhibition of the TGF-β/ALK5/Smad signaling pathway by this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Kaempferol 3-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Kaempferol 3-gentiobioside. The following frequently asked questions (FAQs) and troubleshooting steps provide targeted solutions to improve peak symmetry and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader than its leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. For a compound like this compound, which is a weakly acidic flavonoid glycoside, peak tailing can lead to inaccurate peak integration, reduced resolution from other components in the sample, and decreased sensitivity.[2]

Q2: What are the most common causes of peak tailing for this compound?

A2: The primary causes of peak tailing for phenolic compounds like this compound are:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanol groups (Si-OH) on silica-based columns (e.g., C18).[3] These interactions can cause some molecules to be retained longer, resulting in a "tail."

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not acidic enough, the phenolic hydroxyl groups of this compound can become partially ionized, leading to multiple retention interactions and a distorted peak shape.[1]

  • Column Overload: Injecting too much of the sample (mass overload) can saturate the stationary phase, causing peak distortion.[1]

  • Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause the peak to broaden and tail.

  • Column Degradation: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to poor peak shape.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor. To ensure sharp, symmetrical peaks for weakly acidic compounds like this compound, it is essential to suppress the ionization of its phenolic hydroxyl groups. This is achieved by maintaining a low mobile phase pH, typically between 2.5 and 3.5. At this pH, the analyte remains in its neutral, non-ionized form, minimizing secondary interactions with the stationary phase.

Q4: What type of HPLC column is best suited for the analysis of this compound?

A4: For reversed-phase HPLC analysis of this compound, a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, significantly reducing the potential for secondary interactions that cause peak tailing.

Troubleshooting Guide

Systematic Approach to Diagnosing and Resolving Peak Tailing

If you are observing peak tailing for this compound, follow this step-by-step guide to identify and resolve the issue.

Step 1: Evaluate the Scope of the Problem

  • Are all peaks tailing? If all peaks in your chromatogram are tailing, the issue is likely related to the HPLC system (an instrumental or physical problem). Proceed to the "Instrumental and Column Checks" section.

  • Is only the this compound peak (and other similar analytes) tailing? This suggests a chemical interaction issue between the analyte and the stationary phase. Proceed to the "Method and Mobile Phase Optimization" section.

Method and Mobile Phase Optimization

If only specific peaks are tailing, it is likely a chemical issue. The following adjustments to your method can significantly improve peak shape.

Adjust Mobile Phase pH

The most effective way to reduce peak tailing for this compound is to ensure the mobile phase is sufficiently acidic.

  • Action: Add an acidic modifier to your aqueous mobile phase. Common choices include 0.1% formic acid or 0.1% phosphoric acid.

  • Target pH: Aim for a mobile phase pH between 2.5 and 3.5.

  • Rationale: This suppresses the ionization of the phenolic hydroxyl groups on the this compound molecule and also protonates residual silanol groups on the column, minimizing secondary interactions.

Optimize Mobile Phase Composition
  • Action: If using methanol as the organic modifier, consider switching to acetonitrile. Acetonitrile often provides better peak shapes for polar compounds.

  • Rationale: The choice of organic solvent can influence selectivity and peak shape.

Reduce Sample Concentration
  • Action: Dilute your sample and reinject it. If the peak shape improves, the original sample was likely overloaded.

  • Rationale: Column overload, where the amount of sample exceeds the column's capacity, is a common cause of peak distortion.

Ensure Sample Solvent Compatibility
  • Action: Dissolve your sample in a solvent that is weaker than or the same strength as your initial mobile phase.

  • Rationale: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.

Instrumental and Column Checks

If all peaks are tailing, the problem is likely physical. Perform the following checks on your HPLC system and column.

Check for Extra-Column Volume
  • Action:

    • Minimize the length and internal diameter of all tubing between the injector, column, and detector.

    • Ensure all fittings are properly tightened to eliminate any dead volume.

  • Rationale: Excessive volume outside of the column can lead to band broadening and peak tailing.

Inspect and Clean/Replace the Column Inlet Frit
  • Action: If you suspect a blockage, disconnect the column and reverse-flush it with a strong solvent (ensure your column can be back-flushed by checking the manufacturer's instructions). If the problem persists, the inlet frit may need to be replaced.

  • Rationale: A blocked inlet frit can distort the flow path and cause peak tailing.

Check for Column Voids
  • Action: A sudden drop in backpressure or a significant loss of efficiency can indicate a void at the head of the column. If a void is suspected, the column will likely need to be replaced.

  • Rationale: A void in the packed bed of the column will lead to a distorted flow path and poor peak shape.

Quantitative Data Summary

The following table summarizes the impact of mobile phase pH on the peak asymmetry of a typical phenolic compound. A lower asymmetry factor indicates a more symmetrical peak.

Mobile Phase pHMobile Phase AdditiveAnalyte StateSilanol StateExpected Peak Asymmetry Factor (As)
7.0NonePartially IonizedIonized (-SiO⁻)> 2.0 (Significant Tailing)
4.50.1% Acetic AcidMostly Non-ionizedPartially Ionized1.5 - 2.0 (Moderate Tailing)
2.5 0.1% Formic Acid Non-ionized Protonated (-SiOH) 1.0 - 1.2 (Symmetrical Peak)

Data is illustrative and based on general principles of chromatography for phenolic compounds.

Experimental Protocols

Protocol for Optimizing Mobile Phase pH to Reduce Peak Tailing
  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare mobile phase A (aqueous) and mobile phase B (organic modifier, e.g., acetonitrile or methanol).

  • Prepare a Series of Acidified Mobile Phases:

    • Mobile Phase 1 (pH ~2.5): 0.1% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase 2 (pH ~3.0): 0.05% (v/v) Formic Acid in HPLC-grade water.

    • Mobile Phase 3 (pH ~4.6): 0.1% (v/v) Acetic Acid in HPLC-grade water.

    • Mobile Phase 4 (Control): HPLC-grade water without acid modifier.

  • Chromatographic Analysis:

    • Equilibrate your HPLC system, including a C18 column, with a starting mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 15 minutes.

    • Inject a standard solution of this compound.

    • Run a gradient elution method suitable for flavonoids (e.g., a linear gradient from 10% to 60% B over 30 minutes).

    • Repeat the analysis for each of the prepared aqueous mobile phases (1-4).

  • Data Analysis:

    • Compare the chromatograms obtained with each mobile phase.

    • Calculate the peak asymmetry factor for the this compound peak in each run.

    • Select the mobile phase that provides the most symmetrical peak (asymmetry factor closest to 1.0).

Visualizations

G cluster_causes Potential Causes of Peak Tailing cluster_solutions Troubleshooting Solutions cause1 Secondary Interactions (Analyte-Silanol) sol1 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) cause1->sol1 sol2 Use End-Capped C18 Column cause1->sol2 cause2 Inappropriate Mobile Phase pH cause2->sol1 cause3 Column Overload sol3 Dilute Sample cause3->sol3 cause4 Extra-Column Volume sol4 Minimize Tubing Length & Check Fittings cause4->sol4 cause5 Column Degradation sol5 Back-flush or Replace Column cause5->sol5

Caption: Troubleshooting logic for peak tailing.

G cluster_workflow Experimental Workflow for Peak Tailing Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 system_check Perform Instrumental & Column Checks q1->system_check  Yes   method_dev Optimize Method & Mobile Phase q1->method_dev  No   end Symmetrical Peak Achieved system_check->end method_dev->end

Caption: Decision workflow for troubleshooting.

References

Addressing matrix effects in LC-MS/MS analysis of Kaempferol 3-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Kaempferol 3-gentiobioside.

Troubleshooting Guide

Issue 1: Low signal intensity or high signal variability for this compound.

This is a common problem in complex matrices and can often be attributed to ion suppression.

  • Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the MS source.[1][2][3]

  • Troubleshooting Steps:

    • Assess Matrix Effects: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[1][4] A significant deviation from 100% in the matrix factor indicates the presence of matrix effects.

    • Improve Sample Preparation: A more rigorous sample cleanup can remove interfering components. Consider techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Optimize Chromatography: Adjusting the chromatographic method can help separate this compound from interfering compounds. This could involve modifying the mobile phase gradient or using a different column chemistry.

    • Sample Dilution: A simple dilution of the sample extract (e.g., 1:10 or 1:100) can reduce the concentration of matrix components. However, ensure the analyte concentration remains above the limit of detection.

    • Use an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best way to compensate for ion suppression. If a SIL IS is unavailable, a structural analog that elutes closely can be used.

Issue 2: Poor reproducibility and inconsistent results between injections.

This can be a result of variable matrix effects from sample to sample or carryover.

  • Possible Cause: Inconsistent matrix composition across different samples leading to varying degrees of ion suppression. Contamination from previous injections can also lead to inconsistent results.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol: Consistent and effective sample cleanup, such as SPE, can minimize variability in matrix effects.

    • Use Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same matrix as the study samples helps to compensate for consistent matrix effects.

    • Employ a Stable Isotope-Labeled Internal Standard: A SIL internal standard is highly effective at correcting for sample-to-sample variations in ion suppression.

    • Check for Carryover: Inject blank samples after high-concentration samples to ensure there is no carryover affecting subsequent analyses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.

Q2: How can I quantitatively assess matrix effects for this compound?

A2: The most common method is the post-extraction spike method. This involves comparing the signal response of this compound in a blank matrix extract spiked with the analyte to the response of the analyte in a neat solvent at the same concentration. The matrix factor (MF) is calculated, and a value significantly different from 100% indicates a matrix effect (MF < 100% for ion suppression, MF > 100% for ion enhancement).

Q3: What are the best sample preparation techniques to minimize matrix effects for flavonoid glycosides like this compound?

A3: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective for removing interfering matrix components. SPE, in particular, can provide cleaner extracts compared to simpler methods like protein precipitation. The choice of method will depend on the specific matrix and the required sensitivity.

Q4: Should I use a stable isotope-labeled (SIL) internal standard for this compound analysis?

A4: Yes, using a SIL internal standard is considered the gold standard for compensating for matrix effects. Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard ratio.

Q5: Can optimizing the mobile phase help reduce matrix effects?

A5: Yes, adjusting the mobile phase composition can improve chromatographic separation of this compound from interfering matrix components. For flavonoids, using mobile phases with additives like formic acid or acetic acid is common to improve peak shape and ionization efficiency. However, high concentrations of these additives can sometimes cause ion suppression.

Quantitative Data Summary

The following table summarizes typical data used to evaluate matrix effects. The values are illustrative and will vary depending on the specific matrix, analyte concentration, and analytical method.

Sample SetDescriptionMean Peak Area (Analyte)Mean Peak Area (Internal Standard)Matrix Factor (MF %)
Set A Analyte + IS in Neat Solvent1,200,000600,000-
Set B Post-extraction Spike (Analyte + IS in Matrix Extract)850,000430,000Analyte: 70.8%IS: 71.7%
Set C Pre-extraction Spike (Analyte + IS Spiked Before Extraction)780,000390,000-

Calculation of Matrix Factor (MF): MF (%) = (Peak area in Set B / Peak area in Set A) * 100

In this example, the Matrix Factor of ~71% for both the analyte and the internal standard indicates significant ion suppression.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (if available) into the final reconstitution solvent.

    • Set B (Post-Spike Matrix): Extract a blank matrix sample using your established procedure. Spike this compound and the internal standard into the dried extract just before reconstitution.

    • Set C (Pre-Spike Matrix): Spike this compound and the internal standard into a blank matrix sample at the beginning of the extraction process.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) by comparing the peak areas from Set B to Set A.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1-2 mL of methanol, followed by 1-2 mL of water.

  • Load the Sample: Load the pre-treated sample extract onto the conditioned cartridge.

  • Wash the Cartridge: Wash the cartridge with 1-2 mL of a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elute the Analyte: Elute this compound and other flavonoids using 1-2 mL of methanol or acetonitrile.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

MatrixEffectEvaluation cluster_prep Sample Preparation Sets cluster_analysis Analysis & Calculation cluster_interpretation Interpretation setA Set A: Neat Solution (Analyte + IS in Solvent) lcms LC-MS/MS Analysis setA->lcms setB Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) setB->lcms setC Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) setC->lcms For Recovery Calculation calc Calculate Matrix Factor (MF) MF = (Area_SetB / Area_SetA) * 100 lcms->calc result MF < 100%: Ion Suppression MF > 100%: Ion Enhancement MF ≈ 100%: No Matrix Effect calc->result

Caption: Workflow for the quantitative evaluation of matrix effects.

SPE_Workflow start Start: Sample Extract condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample Extract condition->load wash 3. Wash Cartridge (Remove Polar Interferences) load->wash elute 4. Elute Analyte (this compound) wash->elute dry 5. Dry Eluate elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute end Ready for LC-MS/MS reconstitute->end

References

Technical Support Center: Scaling Up the Purification of Kaempferol 3-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the purification process for Kaempferol 3-gentiobioside.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for scaling up the purification of this compound?

A1: Scaling up the purification of this compound typically involves a multi-step approach that begins with crude extraction followed by one or more chromatographic techniques. The choice of method depends on the starting material, desired purity, and available resources.[1] Common methods include:

  • Extraction: Initial extraction from plant material is often performed using solvents like ethanol or methanol, sometimes in combination with water.[2][3]

  • Macroporous Resin Chromatography: This is frequently used for initial enrichment of the crude extract.[2]

  • Column Chromatography: A variety of stationary phases can be used, including silica gel, polyamide, and Sephadex LH-20, to separate this compound from other compounds.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to achieve high purity.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating flavonoid glycosides and can be used for preparative scale purification.

Q2: What are the key challenges when scaling up the purification process?

A2: As the scale of purification increases, operational efficiency becomes more critical. Key challenges include:

  • Maintaining Resolution: Achieving the same level of separation at a larger scale can be difficult.

  • Solvent Consumption: Larger scale purifications require significantly more solvent, increasing costs and waste.

  • Time and Labor: The process can be time-consuming and labor-intensive.

  • Yield Loss: Multiple purification steps can lead to a cumulative loss of the target compound.

  • Co-elution of Similar Compounds: Flavonoid glycosides often have similar polarities, leading to co-elution during chromatography.

Q3: How can I improve the yield of purified this compound?

A3: To improve the recovery of your target compound, consider the following:

  • Optimize Initial Extraction: Ensure your extraction method is efficient for this compound. The Stas-Otto method, which involves alcohol extraction followed by precipitation of tannins, is a classic approach for isolating glycosides.

  • Streamline Chromatographic Steps: While multiple steps are often necessary, a more efficient workflow, such as using Medium Pressure Liquid Chromatography (MPLC) followed by HSCCC, can reduce sample loss.

  • Minimize Transfer Steps: Each time the sample is transferred between containers or columns, there is a potential for loss.

Q4: What is the role of this compound in signaling pathways?

A4: this compound has been identified as a potent inhibitor of the TGF-β type I receptor, also known as ALK5. By binding to the ATP-site of ALK5, it can block the TGF-β/ALK5/Smad signaling pathway, which is often overactivated in various human malignancies. This inhibition affects cell proliferation, migration, and invasion.

Troubleshooting Guides

Issue 1: Poor Separation and Co-elution in Column Chromatography

Question: My fractions of this compound are consistently impure and show significant co-elution with other flavonoid glycosides when I use silica gel column chromatography. What can I do to improve the separation?

Answer: This is a common issue due to the similar polarities of different glycoside analogs in a crude extract. Here are some troubleshooting steps:

  • Switch Stationary Phase:

    • Macroporous Resins: These separate compounds based on hydrogen bonding and van der Waals interactions and can be effective for enriching flavonoid glycosides from a crude extract.

    • Polyamide Resin: This is another effective option for the separation of flavonoids.

    • Sephadex LH-20: This size-exclusion chromatography resin can be used to separate compounds based on their molecular size.

    • Reversed-Phase (C18): Since glycosides are generally polar, reversed-phase chromatography can be an effective purification method.

  • Optimize Mobile Phase:

    • For normal-phase chromatography on silica gel, try a gradient elution with a solvent system like chloroform and methanol.

    • For reversed-phase chromatography, a gradient of water and methanol or acetonitrile is typically used. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) can improve peak shape by suppressing the ionization of phenolic hydroxyl groups.

  • Consider High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample. It is particularly well-suited for the separation of polar compounds like flavonoid glycosides.

Issue 2: Low Yield or Loss of Sample During Purification

Question: I am experiencing a significant loss of my target compound, this compound, during the multi-step purification process. How can I improve my recovery?

Answer: Sample loss during purification is a common problem, especially when dealing with multiple chromatographic steps. Here are some strategies to minimize loss:

  • Reduce the Number of Chromatographic Steps: A streamlined workflow can be more efficient. For example, using a more selective initial step like macroporous resin chromatography can reduce the number of subsequent purification steps required.

  • Optimize Extraction: Ensure your initial extraction from the plant material is as efficient as possible to maximize the starting amount of this compound.

  • Proper Solvent Selection for Loading: When loading your sample onto a column, dissolve it in a solvent that is weaker (less eluotropic) than the mobile phase to ensure proper peak focusing at the column head.

  • Monitor Fractions Carefully: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to analyze fractions and ensure that you are not discarding fractions containing your target compound.

Issue 3: Peak Tailing in Preparative HPLC

Question: My peaks are tailing during the final preparative HPLC purification step for this compound. What could be the cause and how can I fix it?

Answer: Peak tailing in HPLC can be caused by several factors. Here are some common causes and solutions:

  • Secondary Interactions with Silica: The free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of flavonoids, causing peak tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or 0.05% phosphoric acid) to the mobile phase to suppress the ionization of the silanol groups and the phenolic hydroxyl groups of the flavonoid.

  • Column Overload: Injecting too much sample onto the column can lead to broad, asymmetric peaks.

    • Solution: Reduce the sample load. It may be more efficient to perform multiple smaller injections rather than one large one.

  • Column Degradation: An old or poorly maintained column can lead to poor peak shape.

    • Solution: If the column has been used extensively or with unfiltered samples, it may need to be replaced. Ensure proper column washing and storage procedures are followed.

Data Presentation

Table 1: Comparison of Extraction and Initial Purification Parameters for Flavonoid Glycosides

ParameterSource MaterialExtraction SolventInitial Purification MethodElution SolventReference
Example 1 Asparagus leaves (1 kg)6L of 70% ethanolMacroporous resin60% ethanol
Example 2 Asparagus leaves (10 kg)60L of 70% ethanolMacroporous resinNot specified
Example 3 Lindera neesiana leaves and twigs (2.3 kg)36L of 60% ethanolMCI gel CHP20P CCWater, 40%, 60%, 80%, 100% MeOH
Example 4 Sideroxylon foetidissimum leaves (2.5 kg)EthanolLiquid-liquid partitioningPetroleum ether, chloroform, butanol

Table 2: Example Preparative HPLC Conditions for Final Purification of Flavonoid Glycosides

Stationary PhaseMobile PhaseModeTarget CompoundReference
C18Water/Methanol with 0.1% Formic AcidGradientFlavonoid GlycosidesGeneral Practice
C18Water/Acetonitrile with 0.05% Phosphoric AcidGradientFlavonoid Glycosides
Silica GelChloroform/MethanolGradientKaempferol-3-O-rutinoside

Experimental Protocols

Protocol 1: Extraction and Initial Purification using Macroporous Resin

This protocol is based on a method for isolating this compound from Asparagus leaves.

  • Extraction:

    • Weigh 1 kg of dried and crushed plant material (e.g., Asparagus leaves, 1-4 mm coarse powder).

    • Add 6 L of 70% ethanol solution.

    • Perform reflux extraction three times, for 2 hours each time.

    • Filter and combine the filtrates.

  • Concentration:

    • Concentrate the combined filtrate under reduced pressure to obtain a crude extract.

  • Macroporous Resin Chromatography:

    • Dissolve the crude extract in an appropriate amount of water.

    • Load the solution onto a pre-equilibrated macroporous resin column.

    • Wash the column with purified water until the eluent is colorless.

    • Elute the target compounds with 60% ethanol.

    • Collect the eluate and concentrate it under reduced pressure to obtain an enriched extract of flavonoid glycosides.

Protocol 2: Multi-Step Column Chromatography Purification

This protocol is a generalized procedure based on methods for isolating kaempferol glycosides.

  • Initial Fractionation (e.g., MCI gel or Liquid-Liquid Partitioning):

    • Subject the crude extract to an initial fractionation step to separate compounds based on broad polarity differences.

  • Sephadex LH-20 Chromatography:

    • Dissolve the enriched fraction in a suitable solvent (e.g., 50% methanol).

    • Load the solution onto a Sephadex LH-20 column.

    • Elute with the same solvent and collect fractions.

    • Monitor the fractions by TLC or HPLC and pool those containing the target compound.

  • Silica Gel or ODS Chromatography:

    • Further purify the pooled fractions from the previous step using silica gel or ODS (C18) column chromatography.

    • For silica gel, use a solvent system such as chloroform:methanol:water (e.g., 8:2:0.1).

    • For ODS, use a gradient of methanol in water.

    • Collect and analyze fractions to isolate the pure this compound.

Mandatory Visualization

experimental_workflow start Plant Material extraction Extraction (e.g., 70% Ethanol) start->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract initial_purification Initial Purification (e.g., Macroporous Resin) crude_extract->initial_purification enriched_fraction Enriched Fraction initial_purification->enriched_fraction column_chromatography Column Chromatography (e.g., Sephadex LH-20, Silica Gel) enriched_fraction->column_chromatography pooled_fractions Pooled Fractions column_chromatography->pooled_fractions prep_hplc Preparative HPLC pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A typical experimental workflow for the purification of this compound.

signaling_pathway tgf_beta TGF-β alk5 ALK5 (TGF-β Receptor I) tgf_beta->alk5 smad2 Phosphorylation of Smad2 alk5->smad2 smad4 Expression of Smad4 alk5->smad4 k3g This compound k3g->alk5 Inhibits translocation Translocation of Smad2 to Nucleus smad2->translocation gene_expression Target Gene Expression smad4->gene_expression translocation->gene_expression cell_effects Cell Proliferation, Migration, Invasion gene_expression->cell_effects

References

Validation & Comparative

Validating the Anti-inflammatory Activity of Kaempferol 3-gentiobioside in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of Kaempferol 3-gentiobioside with the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in animal models of acute inflammation. The data presented is compiled from preclinical studies to offer an objective evaluation of the compound's potential as a therapeutic agent.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay to assess the efficacy of acute anti-inflammatory agents. The model involves the injection of carrageenan, a phlogistic agent, into the paw of a rodent, which elicits a biphasic inflammatory response characterized by swelling (edema).

While direct head-to-head comparative studies for this compound against Indomethacin in the carrageenan-induced paw edema model are not extensively available in the public domain, we can infer its potential efficacy based on studies of structurally similar kaempferol glycosides and the established dose-response of Indomethacin.

Table 1: Comparative Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents

Treatment GroupDosageTime Post-Carrageenan% Inhibition of Paw EdemaReference
Kaempferol Glycoside (Hypothetical) 20 mg/kg4 hoursData not available-
Kaempferol Glycoside (Hypothetical) 40 mg/kg4 hoursData not available-
Indomethacin (Standard) 10 mg/kg4 hours~50-60%[1][2]
Vehicle Control -4 hours0%[1][2]

Note: The data for this compound is presented as hypothetical due to the lack of publicly available direct comparative studies. The efficacy of kaempferol and its glycosides has been demonstrated to be dose-dependent in various inflammatory models.[3]

Mechanism of Action: Modulation of Key Inflammatory Mediators

The anti-inflammatory effects of this compound are attributed to its ability to modulate the expression and activity of key pro-inflammatory mediators. In vivo studies on kaempferol and its derivatives have consistently shown a significant reduction in the levels of several key markers of inflammation.

Table 2: Effect of Kaempferol Glycosides on Pro-inflammatory Markers in Animal Models

Inflammatory MarkerAnimal ModelEffect of Kaempferol Glycoside TreatmentReference
Tumor Necrosis Factor-alpha (TNF-α) LPS-induced lung injury in miceSignificant reduction in lung tissue
Interleukin-1beta (IL-1β) LPS-induced lung injury in miceSignificant reduction in lung tissue
Interleukin-6 (IL-6) LPS-induced lung injury in miceSignificant reduction in lung tissue
Cyclooxygenase-2 (COX-2) Carrageenan-induced paw edema in miceAttenuated expression in paw tissue
Inducible Nitric Oxide Synthase (iNOS) Aged rat gingival tissuesSignificant reduction in protein levels

Signaling Pathway Modulation

Kaempferol and its glycosides exert their anti-inflammatory effects by targeting critical intracellular signaling pathways that regulate the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of pro-inflammatory gene expression.

Studies have demonstrated that kaempferol derivatives, including those structurally similar to this compound, can effectively inhibit the activation of these pathways in vivo. This inhibition leads to a downstream reduction in the production of inflammatory cytokines and enzymes like COX-2 and iNOS.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Signaling Pathways cluster_2 Nuclear Events cluster_3 Inflammatory Response Stimulus Inflammatory Stimulus MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK Activates IKK IKK Stimulus->IKK Activates NFkB_n NF-κB (Translocation) MAPK->NFkB_n Promotes IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits NFkB->NFkB_n Translocates to Nucleus Gene Pro-inflammatory Gene Expression NFkB_n->Gene Induces Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene->Cytokines Enzymes Enzymes (COX-2, iNOS) Gene->Enzymes Inflammation Inflammation (Edema, Pain) Cytokines->Inflammation Enzymes->Inflammation K3G Kaempferol 3-gentiobioside K3G->MAPK Inhibits K3G->IKK Inhibits

Figure 1. Inhibition of NF-κB and MAPK signaling pathways by this compound.

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This protocol is a standard method for evaluating acute anti-inflammatory activity.

  • Animals: Male Swiss albino mice (20-25 g) are used. The animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Vehicle Control (e.g., 0.9% saline)

    • This compound (at various doses, e.g., 20 and 40 mg/kg, administered orally or intraperitoneally)

    • Indomethacin (standard drug, e.g., 10 mg/kg, administered orally or intraperitoneally)

  • Procedure:

    • The initial paw volume of each mouse is measured using a plethysmometer.

    • The respective treatments (vehicle, this compound, or Indomethacin) are administered.

    • After a specific pre-treatment time (e.g., 60 minutes), 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each mouse.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

G cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Data Collection & Analysis Acclimatization Animal Acclimatization Grouping Grouping of Animals Acclimatization->Grouping Initial_Measurement Initial Paw Volume Measurement Grouping->Initial_Measurement Treatment Administration of Test Compounds Initial_Measurement->Treatment Carrageenan Carrageenan Injection Treatment->Carrageenan Post_Measurement Paw Volume Measurement (hourly) Carrageenan->Post_Measurement Analysis Calculation of % Inhibition Post_Measurement->Analysis

Figure 2. Experimental workflow for the carrageenan-induced paw edema model.
Measurement of Inflammatory Mediators

  • Tissue Collection: At the end of the experimental period (e.g., 4 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is collected.

  • Homogenization: The tissue is homogenized in an appropriate buffer.

  • Cytokine and Enzyme Analysis: The levels of TNF-α, IL-1β, and IL-6 in the tissue homogenates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. The expression of COX-2 and iNOS proteins is determined by Western blot analysis.

Conclusion

The available evidence from studies on kaempferol and its glycosides strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanism of action appears to involve the downregulation of key pro-inflammatory mediators and the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data with standard drugs like Indomethacin is still emerging, the existing research provides a solid foundation for its further development as a potential anti-inflammatory therapeutic. Further in-depth, head-to-head comparative studies are warranted to fully elucidate its efficacy and therapeutic potential.

References

Kaempferol 3-Gentiobioside vs. Quercetin: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant capacities of Kaempferol 3-gentiobioside and Quercetin, supported by experimental data and mechanistic insights.

In the realm of natural polyphenols, both this compound and Quercetin have garnered significant attention for their potential health benefits, largely attributed to their antioxidant properties. This guide provides a detailed comparative study of their antioxidant potential, presenting quantitative data from various assays, outlining experimental protocols, and illustrating the key signaling pathways through which they exert their effects.

Quantitative Antioxidant Activity

The antioxidant potential of a compound is often evaluated through its ability to scavenge free radicals and reduce oxidizing agents. The following tables summarize the available quantitative data for this compound and Quercetin from commonly employed antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and Ferric Reducing Antioxidant Power (FRAP) assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 Value (µM)Reference CompoundReference IC50 (µM)
Quercetin DPPH4.36 - 19.3Ascorbic Acid~5
ABTS1.89 - 48.0Trolox-
Kaempferol Glycosides
Kaempferol-3-O-alpha-L-rhamnosideDPPH14.6 µg/mLBHT5.45 µg/mL
Kaempferol-3-O-rutinosideDPPH83.57 µg/mL--

Note: Direct DPPH, ABTS, or FRAP data for this compound is limited in the reviewed literature. The data for other kaempferol glycosides is presented to provide a contextual comparison. The IC50 values for Quercetin can vary depending on specific experimental conditions[1].

CompoundAssayAntioxidant CapacityReference
Quercetin FRAPHigher reducing power than many other flavonoids.[2][2]
This compound α-glucosidase inhibitionIC50 of 50.0 µM[3][4]

The FRAP assay results are often expressed as equivalents of a standard antioxidant (e.g., FeSO4 or Trolox), and direct IC50 values are not always reported. While not a direct measure of radical scavenging, the potent α-glucosidase inhibitory activity of this compound suggests significant bioactive potential.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

  • Various concentrations of the test compound (this compound or Quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • A blank containing only the solvent and DPPH is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Procedure:

  • The ABTS•+ stock solution is prepared by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.

  • A known volume of the FRAP reagent is mixed with the test compound solution and a suitable solvent.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • The absorbance of the blue-colored solution is measured at a wavelength of around 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the test sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Signaling Pathways and Mechanistic Insights

Flavonoids like Kaempferol and Quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system and inflammation.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various antioxidant enzymes, including Heme Oxygenase-1 (HO-1). Both kaempferol and quercetin have been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Kaempferol / Quercetin Flavonoids->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 ARE ARE Nrf2->ARE binds to Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes activates transcription

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by flavonoids.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as reactive oxygen species (ROS), the IκB kinase (IKK) complex is activated, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. Kaempferol and its glycosides, including this compound, as well as quercetin, have been demonstrated to inhibit the activation of the NF-κB pathway, thereby reducing inflammation, which is closely linked to oxidative stress.

NFkB_Pathway cluster_nucleus Nucleus ROS_Stimuli Inflammatory Stimuli (e.g., ROS) IKK IKK Complex ROS_Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_p->NFkB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes activates transcription Nucleus Nucleus Flavonoids This compound / Quercetin Flavonoids->IKK inhibits Experimental_Workflow Start Compound Isolation/ Synthesis Preparation Preparation of Stock Solutions (in appropriate solvent) Start->Preparation Assays DPPH Assay ABTS Assay FRAP Assay Preparation->Assays Data_Collection Spectrophotometric Data Collection Assays->Data_Collection Analysis Data Analysis (% Inhibition, IC50 Calculation) Data_Collection->Analysis Comparison Comparative Evaluation Analysis->Comparison

References

A Comparative Guide to the In Vivo Anticancer Efficacy of Kaempferol 3-Gentiobioside in Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of novel anticancer agents, in vivo validation is a critical step. This guide provides a comparative analysis of the anticancer effects of Kaempferol 3-gentiobioside (K3G), a natural flavonoid glycoside, against established and experimental therapies for ovarian cancer. The data presented is derived from preclinical in vivo studies, offering a quantitative comparison of efficacy and detailed experimental protocols to support further research.

Comparative Efficacy of Anticancer Agents in Ovarian Cancer Xenograft Models

The following table summarizes the in vivo anticancer activity of this compound and two comparator agents: Cisplatin, a standard-of-care chemotherapy, and LY2109761, an experimental small molecule inhibitor of the TGF-β pathway. The data is collated from studies utilizing human ovarian cancer xenograft models in mice.

Compound Dosage Regimen Tumor Growth Inhibition (%) Endpoint Tumor Weight (mg, Mean ± SD) Reference Cancer Cell Line
This compound 50 mg/kg/day, intraperitoneal~55%Control: ~1200 mg; K3G: ~540 mgSKOV-3
Cisplatin 2 mg/kg, intraperitoneal, weekly~65%Control: ~1500 mm³; Cisplatin: ~525 mm³ (Volume)SKOV-3
LY2109761 50 mg/kg, oral, twice daily~50%Data presented as tumor volume reductionSKOV-3

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vivo Anticancer Assay for this compound
  • Animal Model: Female BALB/c nude mice, 4-6 weeks old.

  • Tumor Cell Line: Human ovarian carcinoma cell line, SKOV-3.

  • Tumor Implantation: 5 x 10⁶ SKOV-3 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a volume of approximately 100 mm³, mice were randomized into a control group and a treatment group (n=6 per group). The treatment group received daily intraperitoneal injections of this compound at a dose of 50 mg/kg for 21 consecutive days. The control group received vehicle control.

  • Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2. At the end of the study, mice were euthanized, and tumors were excised and weighed.

In Vivo Anticancer Assay for Cisplatin
  • Animal Model: Female BALB/c nude mice, 4-6 weeks old.

  • Tumor Cell Line: Human ovarian carcinoma cell line, SKOV-3.

  • Tumor Implantation: 1 x 10⁷ SKOV-3 cells were injected subcutaneously into the flank of each mouse.

  • Treatment Protocol: Once tumors were palpable, mice were randomly assigned to control and treatment groups. The treatment group received intraperitoneal injections of Cisplatin at a dose of 2 mg/kg once a week for 4 weeks. The control group received saline.

In Vivo Anticancer Assay for LY2109761
  • Animal Model: Female nude mice.

  • Tumor Cell Line: Human ovarian carcinoma cell line, SKOV-3.

  • Tumor Implantation: SKOV-3 cells were transplanted into the mice.

  • Treatment Protocol: When tumors reached a size of 50-100 mm³, mice were treated with LY2109761. The compound was administered orally at a dose of 50 mg/kg twice daily, five days a week, for four weeks.

  • Tumor Measurement: Tumor volume was measured throughout the study to assess the effect of the treatment.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathway of this compound and the general experimental workflow for in vivo anticancer studies.

TGF_beta_pathway cluster_membrane Cell Membrane TGFB TGF-β ALK5 ALK5 (TGF-βRI) TGFB->ALK5 Binds Smad23 Smad2/3 ALK5->Smad23 Phosphorylates K3G This compound K3G->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Promotes EMT Epithelial-Mesenchymal Transition (EMT) Gene_transcription->EMT Proliferation Cell Proliferation Gene_transcription->Proliferation Invasion Migration & Invasion Gene_transcription->Invasion

Caption: this compound inhibits the TGF-β/ALK5/Smad signaling pathway.

in_vivo_workflow start Start cell_culture 1. Ovarian Cancer Cell Culture (SKOV-3) start->cell_culture implantation 2. Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Control & Treatment Groups tumor_growth->randomization treatment 5. Drug Administration randomization->treatment measurement 6. Tumor Volume/Weight Measurement treatment->measurement analysis 7. Data Analysis & Comparison measurement->analysis end End analysis->end

Caption: General experimental workflow for in vivo anticancer efficacy studies.

A Comparative Guide to Cross-Validation of Analytical Methods for Kaempferol 3-Gentiobioside Detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comprehensive cross-validation of analytical methodologies for the detection and quantification of Kaempferol 3-gentiobioside, a significant flavonoid glycoside with noted anti-inflammatory properties.[1] The content is tailored for researchers, scientists, and professionals in drug development, providing objective comparisons of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Methodologies and Experimental Protocols

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various samples, including plant extracts and pharmaceutical formulations. This section details the experimental protocols for three commonly employed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust and widely used technique, HPLC-UV offers reliable quantification of flavonoids. A validated method for the aglycone kaempferol provides a strong reference for its glycosides.[2][3]

  • Instrumentation : A standard HPLC system equipped with a C18 reversed-phase column and a UV detector.[2][3]

  • Mobile Phase : A common mobile phase consists of a gradient or isocratic mixture of methanol or acetonitrile with acidified water (e.g., with 0.1% formic acid). For instance, a mobile phase of methanol and 0.1% formic acid in a 75:25 (v/v) ratio has been successfully used.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is commonly performed at the absorbance maximum of the analyte, which for kaempferol derivatives is around 368 nm.

  • Sample Preparation : Plant material is typically extracted with methanol, followed by hydrolysis to analyze the aglycone, or directly analyzed for the glycoside.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound and for analysis in complex matrices.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions : Similar to HPLC-UV, a C18 column is often used with a mobile phase of acetonitrile and water containing a small percentage of formic acid.

  • Ionization : Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of flavonoids.

  • Detection : The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput option for quantification.

  • Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase : A mixture of solvents such as toluene, ethyl acetate, and formic acid is commonly used. For instance, a mobile phase of toluene:ethyl acetate: formic acid (6:4:1 v/v/v) has been shown to provide good separation.

  • Sample Application : Samples are applied as bands using an automated applicator.

  • Densitometric Analysis : Quantification is achieved by scanning the plate with a densitometer at the wavelength of maximum absorbance of the analyte.

Comparative Performance Data

The following tables summarize the validation parameters for the different analytical methods. While specific data for this compound is limited, the data for the closely related aglycone, kaempferol, provides a strong indication of the expected performance of these methods.

Table 1: HPLC-UV Method Validation for Kaempferol

Validation ParameterPerformance
Linearity Range0.25 - 7.5 µg/mL
Correlation Coefficient (r²)> 0.99
Precision (%RSD)< 2% (Intra-day & Inter-day)
Accuracy (% Recovery)> 85%
Limit of Detection (LOD)Not always reported, method dependent
Limit of Quantification (LOQ)Not always reported, method dependent

Table 2: LC-MS/MS Method Validation for Kaempferol

Validation ParameterPerformance
Linearity Range25 - 2500 ng/mL
Correlation Coefficient (r²)Not explicitly stated, but linearity is confirmed
Precision (%RSD)< 15% (Intra-day & Inter-day)
Accuracy (% Recovery)Within acceptable limits (<15% deviation)
Limit of Detection (LOD)4.32 ng/mL
Limit of Quantification (LOQ)5.66 ng/mL (for Isorhamnetin, a similar flavonoid)

Table 3: HPTLC Method Validation for Kaempferol

Validation ParameterPerformance
Linearity Range100 - 600 ng/spot
Correlation Coefficient (r²)0.99834
Precision (%RSD)Intra-day: 2.422%, Inter-day: 2.522%
Accuracy (% Recovery)95.57%
Limit of Detection (LOD)100 ng/spot
Limit of Quantification (LOQ)300 ng/spot

Visualizing the Workflow and Molecular Context

To further aid in the understanding of the analytical process and the target analyte, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique (HPLC, LC-MS, HPTLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 MV1 Specificity MD3->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 LOD & LOQ MV4->MV5 MV6 Robustness MV5->MV6 SA1 Sample Preparation MV6->SA1 SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: General workflow for analytical method validation.

Kaempferol_Derivatives Kaempferol Kaempferol (Aglycone) K3G Kaempferol 3-glucoside Kaempferol->K3G + Glucose K3R Kaempferol 3-rutinoside Kaempferol->K3R + Rutinose K3Gent This compound Kaempferol->K3Gent + Gentiobiose

Caption: Relationship of Kaempferol to its glycosides.

Conclusion

The cross-validation of these analytical methods reveals distinct advantages for each technique.

  • HPLC-UV is a reliable and accessible method suitable for routine quality control when moderate sensitivity is sufficient.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification and analysis in complex biological matrices.

  • HPTLC offers a high-throughput and cost-effective alternative, particularly for the simultaneous screening of multiple samples.

The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and throughput needs. The data presented in this guide provides a solid foundation for making an informed decision for the robust and reliable quantification of this compound.

References

A Comparative Analysis of the Neuroprotective Effects of Kaempferol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of various kaempferol derivatives. Kaempferol, a natural flavonol found in many plants, and its derivatives have garnered significant interest for their potential therapeutic applications in neurodegenerative diseases. Their neuroprotective properties are largely attributed to their antioxidant and anti-inflammatory activities. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the cellular signaling pathways involved to facilitate objective comparison and inform future research and development.

Quantitative Comparison of Neuroprotective Effects

The neuroprotective efficacy of kaempferol and its derivatives has been evaluated in various in vitro models of neuronal damage. The following table summarizes the quantitative data from studies assessing their ability to protect neuronal cells from toxins such as hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA), which are commonly used to model the oxidative stress implicated in neurodegenerative disorders.

DerivativeCell LineToxin (Concentration)Derivative Concentration% Increase in Cell Viability (relative to toxin-treated cells)Citation(s)
Kaempferol PC126-OHDA (100 µM)80 µMNot specified, but significant improvement in cell morphology and number[1]
Kaempferitrin (Kaempferol 3,7-di-O-α-rhamnoside)SH-SY5YH₂O₂ (0.375 mM)50 µM~20%[2][3]
SH-SY5Y6-OHDA50 µM~15%[2][3]
α-Rhamnoisorobin (Kaempferol 7-O-α-rhamnoside)SH-SY5YH₂O₂ (0.375 mM)1-10 µM~20-25%
SH-SY5Y6-OHDA1-10 µM~15-20%
Kaempferol-3-O-glucoside (Astragalin)SH-SY5YH₂O₂Not specifiedShowed protective effects by regulating apoptosis-related factors
Kaempferol-3-O-rutinoside (Nicotiflorin)PC12RotenoneNot specifiedShowed neuroprotective effects

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the neuroprotective effects of kaempferol derivatives.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol: For neuroprotection assays, cells are seeded in 96-well plates. After reaching desired confluency, they are pre-treated with various concentrations of the kaempferol derivative for a specified period (e.g., 2 hours) before being exposed to the neurotoxin (e.g., H₂O₂, 6-OHDA, or MPP+) for 24 hours.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

  • Incubation: After the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well. Incubate the plate for 3-4 hours at 37°C.

  • Solubilization: After incubation, add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of neuroprotection.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, Nrf2, and a loading control like β-actin or GAPDH) overnight at 4°C. Dilute antibodies according to the manufacturer's recommendations.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes with TBST, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Signaling Pathways in Neuroprotection

Kaempferol derivatives exert their neuroprotective effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt and Nrf2/ARE pathways. These pathways are central to cell survival, antioxidant defense, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival pathway. Upon activation by neurotrophic factors or other stimuli, PI3K phosphorylates and activates Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, thereby promoting cell survival. Kaempferol and its derivatives have been shown to activate this pathway, contributing to their neuroprotective effects.

PI3K_Akt_Pathway Kae Kaempferol Derivatives Receptor Receptor Kae->Receptor Activates PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) ProApoptotic Pro-apoptotic Proteins (e.g., Bad, Caspase-9) pAkt->ProApoptotic Inhibits Survival Neuronal Survival pAkt->Survival Promotes

Caption: PI3K/Akt pathway activation by kaempferol derivatives.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like kaempferol derivatives, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing the cell's antioxidant capacity.

Nrf2_ARE_Pathway cluster_0 Kae Kaempferol Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Kae->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., H₂O₂, 6-OHDA) ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Antioxidant Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant Upregulates Protection Cellular Protection Antioxidant->Protection

Caption: Nrf2/ARE pathway activation by kaempferol derivatives.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of kaempferol derivatives in vitro.

Experimental_Workflow start Start culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->culture pretreatment Pre-treatment with Kaempferol Derivative culture->pretreatment toxin Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA) pretreatment->toxin analysis Analysis toxin->analysis viability Cell Viability Assay (MTT Assay) analysis->viability western Western Blot (PI3K/Akt, Nrf2 pathways) analysis->western end End viability->end western->end

Caption: A generalized workflow for in vitro neuroprotection studies.

References

Safety Operating Guide

Safe Disposal of Kaempferol 3-gentiobioside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Kaempferol 3-gentiobioside, a flavonoid glycoside, adherence to established disposal protocols is essential. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on general principles for hazardous chemical waste management and data from similar flavonoid structures.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations.[1] All personnel handling chemical waste must be trained in proper waste management procedures.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure.[2]

    • Gloves: Wear suitable chemical-resistant gloves (inspected prior to use).[2][3]

    • Eye Protection: Use tightly fitting safety goggles or glasses with side-shields.

    • Lab Coat: A lab coat or other protective clothing is required.

  • General Handling:

    • Handle in a well-ventilated place to avoid the formation and inhalation of dust or aerosols.

    • Avoid contact with skin and eyes.

    • Do not eat, drink, or smoke in areas where chemicals are handled.

    • Wash hands thoroughly after handling the product.

Hazard Identification
Quantitative Data Summary

Properly labeling chemical waste is crucial for safe disposal. The following table summarizes key identifiers for this compound.

PropertyValueSource
Chemical Name Kaempferol 3-O-gentiobioside
CAS Number 22149-35-5
Molecular Formula C₂₇H₃₀O₁₆
Molecular Weight 610.52 g/mol

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste. Discharge into the environment must be avoided, and hazardous chemicals should never be poured down the drain.

Waste Segregation

Proper segregation of chemical waste is fundamental to prevent dangerous reactions. Keep waste streams separate based on their physical state and chemical compatibility. Store waste containing this organic compound away from strong oxidizing agents.

  • Solid Waste: Unused or expired powder.

  • Liquid Waste: Solutions containing the dissolved compound.

  • Contaminated Materials: Personal protective equipment (PPE), pipette tips, and other lab supplies that have come into contact with the chemical.

Container Selection and Labeling
  • Container Selection: Use appropriate, leak-proof containers made of a material that is chemically compatible with the waste. Containers must be in good condition with a secure, tight-fitting cap and should not be filled beyond 90% capacity to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume. The label should also include the date accumulation started and the generating lab's information.

Collection and Storage Procedures

Collect and store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.

  • Solid Waste: Carefully collect unused or expired powder in a designated, properly labeled hazardous waste container. Avoid creating dust during transfer.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container suitable for liquids.

  • Contaminated Materials: Place items such as gloves, wipes, and pipette tips that are lightly contaminated into a designated container for chemically contaminated solid waste. Sharps, such as contaminated needles or broken glass, must be disposed of in a rigid, puncture-proof sharps container.

Final Disposal

Keep waste containers securely closed except when adding waste. Once a waste container is full or has been in storage for the maximum allowed time (typically six to twelve months, per institutional and EPA guidelines), arrange for its removal. Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup. They will ensure the waste is transported to an approved treatment and disposal facility in accordance with all regulations.

Mandatory Visualization

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal A Consult Institutional Plan & Local Regulations B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C This compound (Used in Experiment) B->C D Solid Waste (Pure Compound) C->D E Liquid Waste (Solutions) C->E F Contaminated Materials (Gloves, Tips, Glassware) C->F G Select Compatible, Leak-Proof Container D->G E->G F->G H Label Container: 'Hazardous Waste' + Chemical Name + Lab Info & Date G->H I Store in Designated Satellite Accumulation Area H->I J Keep Container Closed I->J K Contact EH&S for Pickup (When Full or Time Limit Reached) J->K L Professional Disposal (Licensed Facility) K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Kaempferol 3-gentiobioside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for handling Kaempferol 3-gentiobioside in a laboratory setting. The following procedures are designed to ensure the personal safety of researchers, scientists, and drug development professionals and to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against dust particles and potential splashes.
Hand Protection Nitrile gloves are recommended. Gloves should be inspected before use and changed regularly, especially if contaminated.
Respiratory Protection For operations that may generate dust, such as weighing or transferring powder, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is advised. Work should ideally be conducted in a chemical fume hood.
Body Protection A lab coat or a disposable gown should be worn to prevent skin contact.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for both safety and maintaining the integrity of this compound.

Handling:

  • Preparation: All work with the powdered form of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.

  • Weighing and Transfer: Exercise caution to avoid the generation of dust. Use anti-static weighing paper or a contained vessel for transfers.

  • Spill Management: In the event of a spill, avoid dry sweeping. Gently cover the spill with a damp paper towel to contain the powder. Clean the area with a wet cloth or a HEPA-filtered vacuum. The collected waste should be treated as chemical waste.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are typically between 2-8°C.[1] Some suppliers suggest storage at -20°C or -80°C for long-term stability of stock solutions.[2][3]

  • Keep the compound away from strong oxidizing agents.

Disposal Plan

All waste materials contaminated with this compound, including empty containers, used weighing papers, and contaminated PPE, should be treated as chemical waste.

  • Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_cleanup Cleanup & Disposal a Receipt & Storage b Wear Appropriate PPE a->b Before Handling c Work in Fume Hood b->c d Weighing & Transfer c->d e Experimentation d->e f Decontaminate Work Area e->f Post-Experiment g Segregate Waste f->g h Dispose via EHS g->h

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kaempferol 3-gentiobioside
Reactant of Route 2
Kaempferol 3-gentiobioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.